Wx-671
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
590368-25-5 |
|---|---|
Molecular Formula |
C32H47N5O6S |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)29(17-24-10-9-11-25(16-24)20-33-35-40)34-44(41,42)30-27(22(4)5)18-26(21(2)3)19-28(30)23(6)7/h9-11,16,18-23,29,34-35,40H,8,12-15,17H2,1-7H3/b33-20+/t29-/m0/s1 |
InChI Key |
CYCFEEXTLQGJEL-XEOXDSMQSA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Wx-671 (Upamostat): An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wx-671, also known as Upamostat, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1. Developed initially as a targeted inhibitor of the urokinase-type plasminogen activator (uPA) system, its mechanism of action is now understood to be broader, encompassing the inhibition of several trypsin-like serine proteases. This dual-targeting capability positions this compound as a compelling candidate for therapeutic intervention in oncology and potentially in virology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies that have elucidated its function.
Introduction
The progression of malignant tumors is intrinsically linked to the proteolytic degradation of the extracellular matrix (ECM), a critical step for local invasion and distant metastasis. The urokinase-type plasminogen activator (uPA) system is a key enzymatic cascade implicated in this process. Elevated levels of uPA and its receptor (uPAR) are correlated with poor prognosis in various cancers. This compound was designed to disrupt this pathological process by inhibiting the catalytic activity of uPA. Subsequent research has revealed a more complex and multifaceted mechanism of action, involving the inhibition of other critical serine proteases.
Pharmacokinetics and Metabolism
This compound is administered as an oral prodrug and is readily absorbed. In the body, it undergoes reductive conversion to its pharmacologically active metabolite, WX-UK1. This metabolic activation is crucial for its therapeutic effect.
Bioavailability and Distribution
Studies in both animal models and humans have demonstrated that oral administration of this compound leads to systemic exposure to the active metabolite, WX-UK1. A notable characteristic of WX-UK1 is its accumulation in tissue, with concentrations significantly exceeding those in plasma. In a study involving patients with head and neck squamous cell carcinoma, tissue levels of WX-UK1 were found to be approximately 10- to 15-fold higher than in plasma.
Molecular Mechanism of Action
The therapeutic effects of this compound are mediated by its active metabolite, WX-UK1, which functions as a competitive inhibitor of several S1 trypsin-like serine proteases.
Primary Target: The Urokinase-Type Plasminogen Activator (uPA) System
The central mechanism of action of WX-UK1 is the inhibition of the uPA system. uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has a broad substrate specificity, leading to the degradation of various components of the ECM, including fibrin, fibronectin, and laminin. This proteolytic cascade is essential for tumor cells to breach the basement membrane and invade surrounding tissues.
By inhibiting uPA, WX-UK1 effectively blocks this cascade, thereby reducing the invasive and metastatic potential of cancer cells.
Broader Serine Protease Inhibition Profile
While initially developed as a uPA inhibitor, subsequent studies have revealed that WX-UK1 is a potent inhibitor of a range of other human trypsin-like serine proteases. This broad-spectrum activity may contribute to its overall anti-cancer effects and suggests potential for off-target activities.
Table 1: Inhibitory Activity of WX-UK1 Against a Panel of Human Serine Proteases
| Protease | Inhibition Constant (Ki) |
| uPA (urokinase-type Plasminogen Activator) | ~0.41 - 1 µM[1] |
| Trypsin-1 | Low nanomolar range[2] |
| Trypsin-2 | Low nanomolar range[2] |
| Trypsin-3 | 19 nM[2] |
| Trypsin-6 | Low nanomolar range[2] |
| Matriptase-1 | Low nanomolar range[2] |
| Plasmin | Sub-micromolar to low micromolar range[3] |
| Thrombin | Sub-micromolar to low micromolar range[3] |
Impact on Cellular Signaling Pathways
The inhibition of the uPA/uPAR system by WX-UK1 has downstream effects on intracellular signaling pathways that regulate cell proliferation, migration, and survival. The uPA/uPAR complex can interact with other cell surface receptors, such as integrins and receptor tyrosine kinases, to activate pro-tumorigenic signaling cascades.
The uPA/uPAR Signaling Cascade
Binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell surface but also initiates intracellular signaling. This can lead to the activation of pathways such as the PI3K-Akt and Ras-Raf-MEK-ERK pathways, which promote cell growth and survival. By inhibiting uPA, WX-UK1 can indirectly attenuate these pro-survival signals.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Serine Protease Inhibition Assay
This assay is used to determine the inhibitory potency (Ki or IC50) of WX-UK1 against a panel of serine proteases.
-
Materials:
-
Purified recombinant human serine proteases (e.g., uPA, trypsin, matriptase).
-
Specific chromogenic or fluorogenic peptide substrates for each protease.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength).
-
WX-UK1 dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of WX-UK1 in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of WX-UK1 or vehicle control to the wells containing the enzyme.
-
Incubate the plate for a predetermined time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the specific substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Cell Invasion Assay (Matrigel Invasion Chamber)
This assay assesses the ability of WX-UK1 to inhibit cancer cell invasion through a basement membrane matrix.[4][5]
-
Materials:
-
Cancer cell lines (e.g., FaDu, HeLa, MDA-MB-231).
-
Boyden chambers with porous membranes (e.g., 8 µm pores).
-
Matrigel basement membrane matrix.
-
Cell culture medium with and without chemoattractant (e.g., fetal bovine serum).
-
WX-UK1.
-
Staining solution (e.g., crystal violet).
-
-
Protocol:
-
Coat the upper surface of the Boyden chamber membranes with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber. Add different concentrations of WX-UK1 to the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the chambers for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Compare the number of invading cells in the WX-UK1-treated groups to the control group.
-
In Vivo Orthotopic Tumor and Metastasis Model
This in vivo model evaluates the efficacy of orally administered this compound in inhibiting primary tumor growth and metastasis in a clinically relevant setting.
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) for human cancer cell lines.
-
Syngeneic models (e.g., BN472 rat mammary carcinoma in Brown Norwegian rats) for species-specific cancer cells.[3]
-
-
Cell Lines:
-
Pancreatic cancer cell lines (e.g., BxPC-3, Panc-1).
-
Breast cancer cell lines (e.g., MDA-MB-231, BN472).[3]
-
-
Protocol:
-
Orthotopic Implantation: Surgically implant cancer cells into the corresponding organ of the animal (e.g., pancreas for pancreatic cancer, mammary fat pad for breast cancer).
-
Tumor Growth Monitoring: Monitor primary tumor growth over time using calipers or in vivo imaging (e.g., bioluminescence or fluorescence imaging if using labeled cells).
-
Treatment: Once tumors are established, randomize animals into treatment and control groups. Administer this compound orally at different dose levels daily. The control group receives a vehicle.
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform the following:
-
Excise and weigh the primary tumor.
-
Harvest relevant organs (e.g., lungs, liver, lymph nodes) to assess for metastases.
-
Quantify metastases by counting surface nodules or through histological analysis.
-
-
Statistical Analysis: Compare tumor growth and metastatic burden between the this compound-treated and control groups.
-
Clinical Investigations
This compound has been evaluated in several clinical trials for various solid tumors, primarily in combination with standard-of-care chemotherapy.
Pancreatic Cancer
Phase II clinical trials have investigated this compound in combination with gemcitabine (B846) for patients with locally advanced, non-resectable pancreatic cancer. These studies aimed to assess the anti-tumor activity and safety of the combination.[6]
Breast Cancer
This compound has also been studied in combination with capecitabine (B1668275) for first-line treatment of HER2-negative metastatic breast cancer.
COVID-19
More recently, due to its inhibitory effect on host serine proteases like TMPRSS2, which are essential for SARS-CoV-2 viral entry, this compound (Upamostat) has been investigated as a potential treatment for COVID-19.
Conclusion
This compound (Upamostat) is a promising anti-cancer agent with a well-defined, albeit broad, mechanism of action. Its ability to inhibit the uPA system, a key driver of tumor invasion and metastasis, provides a strong rationale for its clinical development. The additional inhibition of other serine proteases may contribute to its therapeutic efficacy but also warrants careful consideration of potential off-target effects. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other serine protease inhibitors in the context of cancer and other diseases. Further research is necessary to fully delineate the contribution of each inhibited protease to the overall clinical activity of this compound and to identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Upamostat's Inhibition of the uPA Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upamostat (WX-671) is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2] Its primary therapeutic action is the inhibition of the urokinase-type plasminogen activator (uPA) system, a critical pathway implicated in tumor invasion and metastasis.[1] This technical guide provides an in-depth overview of the upamostat-mediated inhibition of the uPA pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
The uPA System: A Key Driver of Metastasis
The urokinase-type plasminogen activator (uPA) system is a complex enzymatic cascade that plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial step in cancer cell invasion and the formation of new blood vessels (angiogenesis).[2][3] The central components of this system are the serine protease uPA and its cell surface receptor, the urokinase plasminogen activator receptor (uPAR).
The binding of pro-uPA (the inactive zymogen) to uPAR localizes the proteolytic activity to the cell surface. This binding facilitates the conversion of pro-uPA to its active form, uPA.[4] Active uPA then catalyzes the conversion of plasminogen to plasmin, a broad-spectrum protease. Plasmin directly degrades components of the ECM and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation, paving the way for tumor cell migration and invasion.[2][4]
Mechanism of Action: Upamostat and WX-UK1
Upamostat is readily absorbed upon oral administration and is converted in the body to its active metabolite, WX-UK1.[1][5] WX-UK1 is a potent, small-molecule inhibitor of several S1 trypsin-like serine proteases, with a primary target being uPA.[2][6] By directly binding to the active site of uPA, WX-UK1 blocks its enzymatic activity, thereby preventing the conversion of plasminogen to plasmin.[7] This disruption of the proteolytic cascade inhibits the degradation of the ECM, ultimately suppressing tumor cell invasion and metastasis.[1][8]
Signaling Pathway of uPA and Inhibition by Upamostat (WX-UK1)
Caption: The uPA signaling pathway and the inhibitory action of Upamostat's active metabolite, WX-UK1.
Quantitative Data: Inhibitory Activity of WX-UK1
The efficacy of a serine protease inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The following tables summarize the known inhibitory activities of WX-UK1 against its primary target, uPA, and other related serine proteases.
| Target Protease | Inhibition Constant (Ki) | Reference(s) |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM | [7] |
| Target Protease | IC50 | Cell Line/System | Reference(s) |
| Urokinase-type Plasminogen Activator (uPA) | 90 nM | Purified human uPA | [9] |
| WX-UK1 (self-inhibition) | ~83 µM | HuCCT1 Cholangiocarcinoma cells | [6][10] |
Note: While upamostat primarily targets uPA, its active form WX-UK1 also exhibits inhibitory activity against other serine proteases, such as trypsin, which may contribute to its overall therapeutic effect and potential off-target effects.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of upamostat and its active metabolite, WX-UK1.
In Vitro uPA Inhibition Assay (Chromogenic)
This assay directly measures the inhibitory effect of WX-UK1 on the enzymatic activity of purified uPA.
Materials:
-
Recombinant human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
WX-UK1 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare WX-UK1 Dilutions: Prepare a serial dilution of WX-UK1 in the assay buffer. Include a vehicle control containing the same concentration of DMSO as the highest WX-UK1 concentration.
-
Plate Setup: Add 20 µL of each WX-UK1 dilution or vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add 60 µL of assay buffer containing purified human uPA to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the chromogenic uPA substrate to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every 5 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of WX-UK1. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro uPA Inhibition Assay
Caption: A typical workflow for determining the in vitro inhibitory activity of WX-UK1 on uPA.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of upamostat in a patient-derived xenograft (PDX) model.[6]
Materials:
-
Upamostat
-
Vehicle (e.g., phosphate (B84403) buffer)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived tumor tissue
-
Matrigel
-
Surgical instruments
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Mince fresh tumor tissue into small fragments (approximately 1 x 2 mm).
-
Coat the tumor fragments with Matrigel.
-
Surgically implant the Matrigel-coated tumor fragments into the subcutaneous flank of each mouse.[1]
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Randomization: Once tumors have reached the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and record their final weight.
-
Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, pharmacokinetic analysis).
-
Workflow for In Vivo Xenograft Study
Caption: A generalized workflow for assessing the in vivo efficacy of upamostat in a tumor xenograft model.
Conclusion
Upamostat, through its active metabolite WX-UK1, is a potent inhibitor of the uPA system, a key pathway in cancer progression. By blocking the proteolytic cascade initiated by uPA, upamostat effectively reduces tumor cell invasion and metastasis in preclinical models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of upamostat and other uPA inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Prodrug WX-671: A Technical Guide to its Activation and Therapeutic Action
For Immediate Release
A Comprehensive Overview for the Scientific Community
This technical guide provides an in-depth analysis of the orally bioavailable prodrug WX-671, also known as Upamostat or Mesupron, and its activation to the potent serine protease inhibitor, WX-UK1. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the activation mechanism, therapeutic rationale, and experimental methodologies associated with this promising anti-cancer agent.
Introduction
This compound is a second-generation, 3-amidinophenylalanine-derived prodrug designed to target the urokinase plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.[1][2] Upon oral administration, this compound undergoes metabolic conversion to its active form, WX-UK1, which exhibits potent inhibitory activity against several serine proteases, most notably uPA.[1][3] The inhibition of the uPA system by WX-UK1 represents a targeted therapeutic strategy to impede cancer progression, particularly in solid tumors such as breast, gastric, colon, and pancreatic cancers.[4][5][6]
The Urokinase Plasminogen Activator (uPA) System: A Target for Anti-Metastatic Therapy
The uPA system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a fundamental process for cell migration and tissue remodeling.[7][8] In the context of cancer, the overexpression of uPA is strongly correlated with increased tumor malignancy and poor patient prognosis.[8]
The key components of this system include:
-
Urokinase-type Plasminogen Activator (uPA): A serine protease that converts the zymogen plasminogen into the active protease plasmin.[8]
-
Plasminogen: An inactive precursor that, once activated to plasmin, degrades various ECM proteins.[8]
-
Plasmin: A broad-spectrum protease that directly degrades the ECM and activates other proteases, such as matrix metalloproteinases (MMPs), further promoting tissue degradation.[9]
By catalyzing the conversion of plasminogen to plasmin, uPA initiates a proteolytic cascade that facilitates tumor cell invasion into surrounding tissues and their entry into the vasculature, leading to metastasis.[7][10] Therefore, inhibiting uPA activity is a rational approach to suppress cancer cell invasion and metastatic spread.
Prodrug Activation: From this compound to WX-UK1
The conversion of the prodrug this compound to the active inhibitor WX-UK1 is a crucial step for its therapeutic efficacy. This compound is an amidoxime (B1450833) prodrug, containing a hydroxyamidino functional group.[6] Following oral absorption, this group is metabolically reduced to an amidino group, yielding the active compound WX-UK1.[3] This bioactivation is reportedly facilitated by the mitochondrial amidoxime reducing component (mARC) enzyme system.[6]
This prodrug strategy offers the advantage of improved oral bioavailability.[1]
Chemical Structures
| Compound | Chemical Name | Molecular Formula |
| This compound (Upamostat) | (S)-ethyl 4-(3-(3-(N'-hydroxycarbamimidoyl)phenyl)-2-(2,4,6-triisopropylphenylsulfonamido)propanoyl)piperazine-1-carboxylate | C32H47N5O6S |
| WX-UK1 | ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;hydrochloride | C32H48ClN5O5S |
Chemical information sourced from PubChem and other chemical suppliers.[2][4][11]
Mechanism of Action of WX-UK1
The active metabolite, WX-UK1, is a potent inhibitor of uPA, with a reported Ki value of 0.41 μM.[12] WX-UK1 functions as a competitive inhibitor, binding to the active site of uPA and preventing it from converting plasminogen to plasmin.[5] This disruption of the uPA-mediated proteolytic cascade leads to the inhibition of ECM degradation, thereby suppressing tumor cell invasion and metastasis.[4][6] Preclinical studies have demonstrated that WX-UK1 can decrease tumor cell invasion by up to 50% in various cancer cell lines.[12]
The signaling pathway illustrating the mechanism of action is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and WX-UK1.
Table 1: Inhibitory Activity of WX-UK1
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| uPA | 0.41 μM | [12] |
Table 2: Pharmacokinetic Parameters of this compound and WX-UK1 in Head and Neck Cancer Patients
| Dose Group | Compound | Cmax (Day 8) | AUClast (Day 8) | Tmax (Day 8) | Tissue Concentration (ng/g) | Reference |
| Low Dose | This compound | - | - | - | 10 - 120 | [3] |
| WX-UK1 | - | - | - | 9 - 297 | [3] | |
| Intermediate Dose | This compound | - | - | - | 10 - 120 | [3] |
| WX-UK1 | - | - | - | 129 - 2480 | [3] | |
| High Dose | This compound | - | - | - | 10 - 120 | [3] |
| WX-UK1 | - | - | - | 242 - 797 | [3] |
Note: Specific Cmax, AUClast, and Tmax values were not provided in a tabular format in the source material but were described as increasing with dose and reaching a steady state by day 8. Tissue concentrations showed variability.[3]
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of this compound and WX-UK1.
In Vitro uPA Inhibition Assay
Objective: To determine the inhibitory potency of WX-UK1 against uPA.
Principle: This assay measures the ability of the inhibitor to block the enzymatic activity of uPA on a chromogenic or fluorogenic substrate.
Materials:
-
Recombinant human uPA
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5)
-
WX-UK1 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of WX-UK1 in the assay buffer.
-
In a 96-well plate, add the uPA enzyme to each well.
-
Add the different concentrations of WX-UK1 to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Add the uPA substrate to all wells to initiate the reaction.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to an appropriate model (e.g., Morrison equation) to determine the Ki value.
Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of WX-UK1 on the invasive capacity of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel)
-
Cell culture medium with and without serum
-
WX-UK1
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Culture cancer cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of WX-UK1.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber inserts.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells in the WX-UK1-treated groups to the untreated control.
Pharmacokinetic Analysis in Animal Models
Objective: To determine the pharmacokinetic profile of this compound and its conversion to WX-UK1 in vivo.
Materials:
-
Laboratory animals (e.g., rats or mice)
-
This compound formulation for oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral dose of this compound to the animals.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound and WX-UK1 from the plasma samples.
-
Quantify the concentrations of both compounds in the plasma using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curves for both this compound and WX-UK1.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for investigating prodrug activation and evaluating its anti-invasive effects.
Conclusion
This compound is a rationally designed prodrug that, upon oral administration and subsequent metabolic activation to WX-UK1, effectively inhibits the uPA system. This mechanism of action provides a targeted approach to inhibit key processes in cancer progression, namely tumor invasion and metastasis. The data summarized in this guide, along with the outlined experimental protocols, provide a valuable resource for the scientific community engaged in the research and development of novel anti-cancer therapeutics. Further investigation into the clinical efficacy of this compound in various cancer types is warranted.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Urokinase - Wikipedia [en.wikipedia.org]
- 9. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | C32H47N5O6S | CID 9830667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
WX-671: A Technical Overview of a Novel Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX-671, also known as Upamostat, is an orally bioavailable small molecule investigational drug that functions as a serine protease inhibitor.[1] It is a prodrug that is systemically converted to its active metabolite, WX-UK1.[2] this compound was initially developed to target the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis.[1] Subsequent research has revealed a broader inhibitory profile, with potent activity against several other trypsin-like serine proteases. This dual-targeting mechanism has positioned this compound as a candidate for therapeutic intervention in oncology and, more recently, in virology. This technical guide provides a comprehensive overview of the core functions of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
Upon oral administration, this compound is absorbed and metabolized into its active form, WX-UK1.[2] WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[3] Its primary therapeutic rationale in oncology is the inhibition of the uPA system. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin.[4] Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), which are crucial steps in enabling cancer cell invasion and metastasis.[5][6] By inhibiting uPA, WX-UK1 effectively disrupts this cascade.[1]
Furthermore, WX-UK1 has been shown to be a highly potent inhibitor of several human trypsins.[7] This broader activity is significant as these proteases are also implicated in cancer progression.[7] In the context of viral diseases such as COVID-19, the mechanism of action of serine protease inhibitors like this compound involves the inhibition of host cell proteases, such as Transmembrane Serine Protease 2 (TMPRSS2), which are essential for the priming of the viral spike protein, a necessary step for viral entry into host cells.[8]
Quantitative Inhibitory Profile of WX-UK1
The inhibitory activity of WX-UK1, the active metabolite of this compound, has been characterized against a panel of human serine proteases. The data reveals a potent inhibition of several trypsins, with Ki values in the low nanomolar range, and a sub-micromolar inhibition of uPA.
| Target Protease | Inhibition Constant (Ki) | Reference |
| Trypsin-3 | 19 nM | [7] |
| Urokinase-type Plasminogen Activator (uPA) | 0.41 µM (410 nM) | [9] |
| Other Trypsin-like Proteases | Potent inhibition with Ki values in the low nanomolar range for Trypsin-1, Trypsin-2, Trypsin-6, and Matriptase-1. | [7] |
Signaling Pathways
To visually represent the mechanism of action of this compound, the following diagrams illustrate the uPA signaling pathway in cancer metastasis and the TMPRSS2-mediated viral entry pathway.
Caption: uPA Signaling Pathway and Inhibition by WX-UK1.
Caption: TMPRSS2-Mediated Viral Entry and Inhibition by WX-UK1.
Experimental Protocols
Detailed methodologies are critical for the evaluation of serine protease inhibitors. The following are representative protocols for key in vitro and in vivo assays used in the characterization of this compound.
In Vitro Enzyme Inhibition Assay (Fluorogenic)
This protocol outlines a method to determine the inhibitory activity (IC50 or Ki) of WX-UK1 against a specific serine protease.
Materials:
-
Purified recombinant human serine protease (e.g., uPA, Trypsin)
-
Specific fluorogenic protease substrate
-
Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
WX-UK1 (dissolved in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of WX-UK1 in the assay buffer. A vehicle control (DMSO) and a no-enzyme control should be included.
-
In a 96-well plate, add the WX-UK1 dilutions or controls.
-
Add the purified serine protease to all wells except for the no-enzyme control.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the reaction velocity for each concentration of WX-UK1.
-
Determine the percentage of enzyme inhibition for each WX-UK1 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
In Vivo Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound in a clinically relevant animal model.[10]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Patient-derived pancreatic adenocarcinoma tissue
-
Matrigel
-
This compound (Upamostat)
-
Vehicle control (e.g., Phosphate Buffer)
-
Oral gavage needles
-
Calipers
Procedure:
-
PDX Model Establishment:
-
Surgically implant small fragments of fresh human pancreatic tumor tissue, coated in Matrigel, into the subcutaneous flank of each immunodeficient mouse.
-
Allow tumors to grow to a volume of approximately 150-200 mm³.[11]
-
-
Animal Randomization:
-
Randomize mice into a treatment group and a vehicle control group (typically n=5-10 mice per group).
-
-
Drug Preparation and Administration:
-
Data Collection and Endpoint Analysis:
-
Monitor the body weight of each mouse twice weekly to assess for toxicity.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final tumor weight.
-
Tumor tissue can be processed for further histological and molecular analysis.
-
-
Statistical Analysis:
-
Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Caption: Experimental Workflow for a PDX Mouse Study.
Conclusion
This compound (Upamostat) is a versatile serine protease inhibitor with a well-defined mechanism of action targeting key pathways in cancer progression and viral entry. Its oral bioavailability and dual-targeting profile make it an attractive candidate for further clinical development. The quantitative data on its inhibitory potency against various serine proteases, coupled with established experimental protocols for its evaluation, provide a solid foundation for ongoing and future research in oncology, virology, and other indications where serine protease activity is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Wx-671 (Upamostat): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wx-671, also known as Upamostat or Mesupron®, is an orally bioavailable, small-molecule serine protease inhibitor that has been investigated for its therapeutic potential in oncology and virology. It is a prodrug that is systemically converted to its active metabolite, WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system and other trypsin-like serine proteases.[1][2] The inhibition of these proteases, which are key mediators of extracellular matrix degradation, is crucial for preventing tumor invasion and metastasis.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Rationale
This strong correlation established the uPA system as a compelling therapeutic target. The initial efforts led to the development of WX-UK1, a potent competitive inhibitor of uPA.[4] However, WX-UK1 demonstrated poor oral bioavailability, limiting its clinical utility.[1][3] To overcome this limitation, this compound was developed as an orally available prodrug of WX-UK1.[1][2] Upon oral administration, this compound is absorbed and subsequently converted to the pharmacologically active WX-UK1.[3]
Mechanism of Action
The therapeutic effect of this compound is mediated by its active metabolite, WX-UK1. The primary mechanism of action is the inhibition of serine proteases, with a notable impact on the uPA system.
Inhibition of the uPA System
WX-UK1 competitively inhibits uPA, preventing the conversion of plasminogen to plasmin.[1][4] Plasmin is a broad-spectrum protease that degrades components of the extracellular matrix and activates matrix metalloproteinases (MMPs), further contributing to tissue remodeling and facilitating tumor cell invasion and metastasis.[5] By blocking this cascade, WX-UK1 reduces the proteolytic activity at the tumor-stroma interface, thereby inhibiting cancer cell migration and invasion.[1]
Broader Serine Protease Inhibition
Subsequent research has revealed that WX-UK1 is a broad-spectrum inhibitor of several trypsin-like serine proteases, exhibiting even greater potency against certain trypsins than against uPA.[6][7] This includes inhibition of human trypsin-1, -2, and -3, and matriptase-1.[6][7] These proteases are also implicated in cancer progression, suggesting that the anti-cancer effects of this compound may be multifactorial.[1]
Antiviral Activity
The inhibitory action of this compound on host cell serine proteases, such as TMPRSS2, has also been explored for its potential antiviral activity.[1] These host proteases are essential for the cleavage of viral spike proteins, a necessary step for the entry of certain viruses, including coronaviruses, into host cells.[1]
Preclinical Development
Pharmacokinetics
Preclinical and clinical studies have elucidated the pharmacokinetic profile of this compound.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~72% | Human | [3] |
| Active Metabolite (WX-UK1) Oral Bioavailability | Virtually none | [3] | |
| Tissue Distribution | WX-UK1 levels are ~1.3-log higher in tumor tissue than this compound and ~2-log higher than plasma levels. | Human (Head and Neck Cancer) | [3] |
| Metabolism | Prodrug (this compound) is converted to the active metabolite (WX-UK1) by the mARC enzyme system in the mitochondria. | [3] | |
| Primary Route of Excretion | Feces | Human | [3] |
Efficacy in Tumor Models
Preclinical studies in various animal models have demonstrated the anti-tumor and anti-metastatic efficacy of this compound. In rat models, this compound was shown to be efficacious at inhibiting tumor growth and spread.[3] It has also demonstrated both anti-metastatic and anti-tumor activity in a pancreatic adenocarcinoma rat model.[8]
Clinical Development
This compound has been evaluated in several clinical trials for various cancer indications, primarily in combination with standard-of-care chemotherapy.
Phase I Studies
Phase I trials in healthy volunteers and patients with advanced head and neck carcinoma confirmed the successful conversion of this compound to its active metabolite WX-UK1 and demonstrated that sustained therapeutic levels of WX-UK1 could be achieved with oral dosing.[3] The treatment was generally well-tolerated, with minor gastrointestinal disorders being the most common side effects.[3]
Phase II Studies
A randomized Phase II study evaluated this compound in combination with gemcitabine (B846) in patients with non-resectable, locally advanced pancreatic cancer.[8]
| Endpoint | Gemcitabine Alone (Arm A) | Gemcitabine + 200 mg this compound (Arm B) | Gemcitabine + 400 mg this compound (Arm C) | Reference |
| Median Overall Survival | 9.9 months | 9.7 months | 12.5 months | [8] |
| 1-Year Survival Rate | 33.9% | 40.7% | 50.6% | [8] |
| Partial Remission (RECIST) | 3.8% | 7.1% | 12.9% | [8] |
The addition of this compound to gemcitabine was well-tolerated and showed a trend towards improved survival and response rates at the higher dose.[8]
A randomized, double-blind Phase II study assessed the efficacy of this compound in combination with capecitabine (B1668275) in the first-line treatment of HER2-negative metastatic breast cancer.[4]
| Endpoint | Capecitabine Alone | Capecitabine + this compound | Reference |
| Median Progression-Free Survival (Prior Adjuvant Chemo) | 4.3 months | 8.3 months | [4] |
| Overall Response Rate (at 24 weeks) | 12% | 20% | [4] |
The combination of this compound and capecitabine demonstrated a notable improvement in progression-free survival in patients who had received prior adjuvant chemotherapy.[4]
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic)
This protocol provides a general method for determining the inhibitory activity of WX-UK1 against purified human uPA.[9]
Materials:
-
Purified human urokinase-type plasminogen activator (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
WX-UK1 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of WX-UK1 in assay buffer.
-
Add the diluted WX-UK1 or vehicle control to the wells of a 96-well plate.
-
Add the purified uPA enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage and determine the inhibitory concentration (e.g., IC50) of WX-UK1.
In Vivo Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
This protocol outlines a typical in vivo efficacy study using a PDX model.[10]
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid gamma)
-
Animals are housed in a specific pathogen-free environment.
Procedure:
-
Tumor Implantation: Surgically implant fresh, minced cholangiocarcinoma patient-derived tumor tissue fragments coated in Matrigel into the subcutaneous flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize mice into treatment groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., phosphate (B84403) buffer) daily via oral gavage.
-
This compound Treatment Group: Administer this compound (e.g., 70 mg/kg) dissolved in the vehicle daily via oral gavage.
-
-
Data Collection:
-
Monitor the body weight of each mouse twice weekly to assess toxicity.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect tumors and other organs for histological and molecular analysis.
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. s28.q4cdn.com [s28.q4cdn.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Upamostat Preclinical Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upamostat (WX-671) is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2] It is under investigation as a therapeutic agent, primarily in oncology.[3] Upamostat's mechanism of action centers on the inhibition of the urokinase-type plasminogen activator (uPA) system, a key pathway involved in tumor invasion and metastasis.[1][2] This technical guide provides a comprehensive overview of the preclinical data for upamostat, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols.
Mechanism of Action
Upamostat is an amidoxime (B1450833) prodrug that is converted in the body to its active metabolite, WX-UK1.[2][4][5] WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[1] Its primary target is the urokinase-type plasminogen activator (uPA).[1][2] The uPA system is crucial for the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion and metastasis.[6] By inhibiting uPA, WX-UK1 blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[1][7]
Recent studies have shown that WX-UK1 also potently inhibits other serine proteases at nanomolar concentrations, including trypsin-1, trypsin-2, trypsin-3, and matriptase-1.[1] This broader inhibitory profile suggests that the therapeutic effects of upamostat may be attributed to its activity against a range of serine proteases.[1]
Signaling Pathway
The following diagram illustrates the urokinase plasminogen activator (uPA) signaling pathway and the inhibitory action of WX-UK1.
Caption: The uPA signaling pathway and the inhibitory action of upamostat's active metabolite, WX-UK1.
Quantitative Data
In Vitro Efficacy
The following table summarizes the in vitro efficacy of upamostat's active metabolite, WX-UK1.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HuCCT1 | Cholangiocarcinoma | Cell Viability | ~83 | [7] |
In Vivo Efficacy
The following table summarizes the in vivo efficacy of upamostat in a cholangiocarcinoma patient-derived xenograft (PDX) model.
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Reference |
| Nude Mice (PDX model) | Cholangiocarcinoma | 70 mg/kg, once daily for 6 weeks | Oral gavage | Significantly decreased tumor volume compared to control. No significant changes in body weight were observed. | [8][9] |
Experimental Protocols
In Vitro Cell Viability Assay (SRB Assay)
This protocol is used to assess the effect of upamostat on the viability of cancer cell lines.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Upamostat (or its active metabolite WX-UK1)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of upamostat in complete medium. Add the diluted solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[7]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[7]
-
Staining: Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at a suitable wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol is used to evaluate the effect of upamostat on the invasive potential of cancer cells.[7]
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
Upamostat
-
Matrigel-coated Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.[7]
-
Drug Treatment: Pre-treat the cells with various concentrations of upamostat or a vehicle control in serum-free medium.[7]
-
Assay Setup: Add complete medium (containing a chemoattractant like FBS) to the lower chamber of the 24-well plate. Add the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[7]
-
Cell Removal: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the insert with a suitable fixative (e.g., methanol) and then stain with a staining solution (e.g., crystal violet).
-
Cell Counting: Count the number of invading cells in several microscopic fields.
-
Data Analysis: Compare the number of invading cells in the upamostat-treated groups to the vehicle control group.
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the in vivo efficacy of upamostat in a patient-derived xenograft (PDX) model.[8]
Caption: Experimental workflow for an in vivo cholangiocarcinoma patient-derived xenograft study with upamostat.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Surgically implant patient-derived cholangiocarcinoma tumor fragments subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size, then randomize the mice into treatment and control groups.
-
Treatment Administration: Administer upamostat (e.g., 70 mg/kg) or a vehicle control daily via oral gavage for a specified period (e.g., 6 weeks).[8]
-
Data Collection: Monitor the body weight of each mouse twice weekly to assess toxicity. Measure tumor dimensions with calipers twice weekly and calculate tumor volume.[8]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors and record their final weight.[8]
-
Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for histological and immunohistochemical analysis, and another portion can be snap-frozen for molecular analysis.[8]
-
Statistical Analysis: Compare tumor volumes and weights between the treatment and control groups using an appropriate statistical test.
Conclusion
The preclinical data for upamostat demonstrate its potential as an anti-cancer agent through the inhibition of the uPA system and other serine proteases. Its oral bioavailability and efficacy in in vivo models support its continued clinical development. Further research is warranted to explore its efficacy in other cancer types and to fully elucidate the contribution of its broader serine protease inhibitory profile to its anti-tumor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Activation of the anti-cancer agent upamostat by the mARC enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Wx-671 (Upamostat): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1][2] Its primary therapeutic rationale is the inhibition of the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis.[1][3] Preclinical and clinical investigations have demonstrated the potential of this compound in various oncology settings, including metastatic breast cancer and locally advanced pancreatic cancer.[1][4] This technical guide provides a comprehensive overview of the target identification, validation, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support its mechanism of action.
Target Identification: The Urokinase-Type Plasminogen Activator (uPA) System
The uPA system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a fundamental process in cancer cell invasion and the formation of metastases.[3][5] The system's key components include the serine protease uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs).[5] Elevated levels of uPA and uPAR are frequently observed in malignant tumors and correlate with poor patient prognosis.[6]
This compound was developed as a therapeutic agent to disrupt this pathway. It is a prodrug that is metabolically converted to its active form, WX-UK1, which directly inhibits the catalytic activity of uPA.[2][7] By blocking uPA, WX-UK1 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease responsible for ECM degradation.[5] This inhibition of plasmin formation ultimately hinders the invasive capacity of tumor cells.[8]
This compound (Upamostat) Signaling Pathway
The following diagram illustrates the uPA signaling pathway and the inhibitory action of WX-UK1, the active metabolite of this compound.
Caption: The uPA signaling cascade and the inhibitory mechanism of WX-UK1.
Target Validation: Preclinical Evidence
The validation of uPA as the target of this compound's active metabolite, WX-UK1, is supported by a combination of in vitro enzymatic assays, cellular functional assays, and in vivo animal models.
In Vitro Enzymatic Activity
The direct inhibitory effect of WX-UK1 on serine proteases was quantified using enzymatic assays with chromogenic substrates.[4] The key findings are summarized in the table below.
| Enzyme | WX-UK1 Ki (µM) | Stereoselectivity (L- vs D-isomer) | Reference |
| uPA | 0.41 | ~70-fold more active | [4][8] |
| Plasmin | Low micromolar range | ~70-fold more active | [4] |
| Thrombin | Low micromolar range | Not specified | [4] |
| Trypsin-3 | 0.006 (Kd) | Not specified | [9] |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of inhibitor potency. Lower values indicate higher potency.
Cellular Assays of Invasion and Migration
The functional consequence of uPA inhibition by WX-UK1 was assessed in various cancer cell lines using in vitro invasion and migration assays.[8]
| Cell Line | Cancer Type | Assay Type | Effect of WX-UK1 | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | Matrigel Invasion | Up to 50% inhibition of invasion | [8] |
| HeLa | Cervical Carcinoma | Matrigel Invasion | Up to 50% inhibition of invasion | [8] |
In Vivo Animal Models
The anti-tumor and anti-metastatic efficacy of WX-UK1 was evaluated in a rat model of breast cancer.[4]
| Animal Model | Treatment | Effect on Primary Tumor | Effect on Metastasis | Reference |
| BN472 Rat Breast Cancer | WX-UK1 (L-enantiomer) | Dose-dependent impairment of growth | Dose-dependent impairment | [4] |
| BN472 Rat Breast Cancer | WX-UK1 (D-enantiomer) | Inactive | Inactive | [4] |
Pharmacokinetics of this compound (Upamostat) and WX-UK1
Pharmacokinetic studies have been conducted in both preclinical models and human subjects, demonstrating the favorable oral bioavailability of the prodrug this compound and its conversion to the active metabolite WX-UK1.
Preclinical Pharmacokinetics in Rats
| Compound | Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Upamostat (this compound) | Intravenous | 0.5 h | 2.0 L/kg | 2.7 L/h/kg | [3] |
Clinical Pharmacokinetics in Head and Neck Cancer Patients
| Compound | Dose of this compound | Cmax (Maximum Concentration) | tmax (Time to Cmax) | Tissue Concentration (ng/g) | Reference |
| WX-UK1 | 100 mg | Variable | 170-360 min | 9 - 297 | [10][11] |
| WX-UK1 | 200 mg | Variable | 140-170 min | 129 - 2480 | [10][11] |
| WX-UK1 | 400 mg | Variable | 100-210 min | 242 - 797 | [10][11] |
Clinical Development
This compound has been evaluated in several clinical trials, primarily in combination with standard-of-care chemotherapy.
Phase II Study in Locally Advanced Pancreatic Cancer (NCT00499265)
A randomized Phase II trial assessed the efficacy and safety of this compound in combination with gemcitabine (B846).[6][12]
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gemcitabine alone | 3.8% | 35.3 months | 9.9 months |
| Gemcitabine + 200 mg this compound | 7.1% | 24.0 months | 9.7 months |
| Gemcitabine + 400 mg this compound | 12.9% | 35.7 months | 12.5 months |
Experimental Protocols
In Vitro uPA Inhibition Assay (Chromogenic Substrate)
This protocol describes a method to determine the inhibitory activity of WX-UK1 against purified uPA.
Materials:
-
Purified human uPA
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
WX-UK1 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of WX-UK1 in assay buffer.
-
Add a fixed concentration of purified uPA to each well of the microplate.
-
Add the different concentrations of WX-UK1 to the wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm kinetically for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the absorbance curve).
-
Determine the percentage of inhibition for each WX-UK1 concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the WX-UK1 concentration to determine the IC50 value.
Caption: Workflow for the in vitro uPA inhibition assay.
Cell Invasion Assay (Transwell/Boyden Chamber)
This protocol outlines a method to assess the effect of WX-UK1 on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HeLa)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well plate
-
WX-UK1 stock solution (in DMSO)
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-treat the cell suspension with various concentrations of WX-UK1 or vehicle control for a specified time.
-
Add complete medium to the lower chamber of the 24-well plate.
-
Seed the pre-treated cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Remove non-invading cells from the top surface of the insert membrane with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
Caption: Workflow for the cell invasion assay.
Conclusion
The collective evidence from in vitro, cellular, and in vivo studies strongly supports the identification of the urokinase-type plasminogen activator system as the primary target of this compound's active metabolite, WX-UK1. The validation data demonstrates a clear mechanism of action, leading to the inhibition of cancer cell invasion and metastasis. While clinical trial results have shown modest efficacy in combination therapies, the well-defined target and favorable pharmacokinetic profile of this compound warrant further investigation and potential optimization of its therapeutic application in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. | BioWorld [bioworld.com]
Wx-671: A Comprehensive Technical Guide on Pharmacodynamics and Pharmacokinetics
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable small molecule prodrug that is metabolically converted to its active form, WX-UK1. WX-UK1 is a potent inhibitor of the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion and metastasis. This technical guide provides a detailed overview of the pharmacodynamics and pharmacokinetics of this compound, summarizing key data from preclinical and clinical studies, outlining experimental methodologies, and visualizing critical pathways and workflows.
Pharmacodynamics
The primary mechanism of action of this compound is the inhibition of the uPA system by its active metabolite, WX-UK1.[1] The uPA system plays a crucial role in the degradation of the extracellular matrix, a critical step in cancer cell invasion and the formation of new blood vessels that supply tumors.[2]
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs), further promoting tissue remodeling and cell migration. The uPA/uPAR complex also interacts with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways that drive cell proliferation, survival, and motility.[3][4] WX-UK1 directly inhibits the enzymatic activity of uPA, thereby blocking these downstream effects.[2]
Pharmacokinetics
This compound is designed for oral administration and is readily absorbed, after which it undergoes metabolic activation to WX-UK1.
Absorption and Bioavailability
Following oral administration, this compound is well-absorbed.
Metabolism
This compound is a prodrug that is converted to its pharmacologically active metabolite, WX-UK1, through a reductive process. This metabolic activation is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) enzyme system.
References
Upamostat for Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upamostat (WX-671, Mesupron) is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1][2] Developed as a therapeutic agent for various malignancies, its primary mechanism of action involves the inhibition of the urokinase-type plasminogen activator (uPA) system, a key enzymatic cascade implicated in tumor invasion, metastasis, and angiogenesis.[3][4] This technical guide provides a comprehensive overview of Upamostat, detailing its mechanism of action, summarizing key preclinical and clinical data, and presenting detailed experimental protocols for its evaluation in cancer research.
Mechanism of Action
Upamostat is an inactive prodrug that undergoes metabolic activation to its active form, WX-UK1.[1] This conversion is catalyzed by the mitochondrial amidoxime (B1450833) reducing component (mARC) enzyme system.[5] WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases, with its anti-cancer effects primarily attributed to the inhibition of the uPA system.[1][6]
The uPA system plays a pivotal role in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.[3] Urokinase-type plasminogen activator (uPA), upon binding to its receptor (uPAR) on the cell surface, converts the zymogen plasminogen into the active protease plasmin. Plasmin, a broad-spectrum protease, directly degrades ECM components and activates matrix metalloproteinases (MMPs), which further contribute to ECM degradation.[1] By inhibiting uPA, WX-UK1 effectively halts this proteolytic cascade.[3]
Recent research has also indicated that WX-UK1 inhibits other serine proteases, such as trypsin-1, -2, and -3, and matriptase-1, with high potency.[1] These proteases are also implicated in cancer progression, suggesting a broader anti-cancer activity for Upamostat than solely uPA inhibition.[1][7] Furthermore, the inhibition of trypsins by WX-UK1 may indirectly modulate the Protease-Activated Receptor 2 (PAR2) signaling pathway, which is involved in tumor growth and survival.[4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Upamostat's active metabolite, WX-UK1.
Quantitative Data
The following tables summarize the inhibitory activity of Upamostat's active metabolite, WX-UK1, and key findings from preclinical and clinical studies.
In Vitro Inhibitory Activity of WX-UK1
| Serine Protease Target | Ki (nM) | Reference |
| Trypsin-3 | 19 | [8] |
| Urokinase-type Plasminogen Activator (uPA) | 410 | [8] |
Preclinical In Vivo Efficacy of Upamostat
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Cholangiocarcinoma | Patient-Derived Xenograft (Mouse) | Upamostat (70 mg/kg, oral, daily) | Significantly decreased tumor volume compared to control. | [6] |
| Breast Cancer | Orthotopic Transplant (Rat) | WX-UK1 (0.15 - 0.3 mg/kg/day, subcutaneous) | Impaired primary tumor growth and metastasis. | [4] |
Clinical Trial Efficacy of Upamostat
| Cancer Type | Phase | Treatment Arms | Key Efficacy Endpoints & Results | Reference |
| Locally Advanced Pancreatic Cancer | II | A: Gemcitabine (B846) aloneB: Gemcitabine + Upamostat (200 mg daily)C: Gemcitabine + Upamostat (400 mg daily) | Median Overall Survival: - Arm A: 9.9 months- Arm B: 9.7 months- Arm C: 12.5 monthsPartial Remission (RECIST): - Arm A: 3.8%- Arm B: 7.1%- Arm C: 12.9% | [9] |
| HER2-Negative Metastatic Breast Cancer | II | A: Capecitabine + UpamostatB: Capecitabine alone | Median Progression-Free Survival: - Arm A: 8.3 months- Arm B: 7.5 months (not statistically significant) | [10] |
| Locally Advanced/Metastatic Pancreatic Cancer | I | Upamostat (100, 200, 400, 600 mg daily) + Gemcitabine | Response (during first 49 days): - No partial responses- Stable disease: 70.6%- 52.9% of patients had some tumor shrinkage | [1][4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-cancer effects of Upamostat. For in vitro experiments, it is recommended to use the active metabolite, WX-UK1, as the prodrug Upamostat requires metabolic activation that may not occur in standard cell culture.[11]
In Vitro uPA Activity Assay (Fluorometric)
Objective: To determine the inhibitory effect of WX-UK1 on uPA enzymatic activity.
Materials:
-
Purified recombinant human uPA
-
Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
WX-UK1 stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of WX-UK1 in Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In the wells of the 96-well plate, add 50 µL of the WX-UK1 dilutions or controls.
-
Add 25 µL of the purified uPA enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic uPA substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration of WX-UK1. Plot the reaction velocity against the WX-UK1 concentration to determine the IC50 value.
Cell Viability Assay (SRB Assay)
Objective: To assess the effect of WX-UK1 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WX-UK1 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of WX-UK1 in complete medium.
-
Remove the existing medium from the cells and add 100 µL of the WX-UK1 dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of WX-UK1 on the collective migration of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WX-UK1 stock solution (in DMSO)
-
6- or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in the plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of WX-UK1 or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.[7]
In Vivo Xenograft Tumor Growth Study
Objective: To assess the in vivo anti-tumor efficacy of Upamostat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line or patient-derived tumor tissue
-
Upamostat
-
Vehicle for oral gavage (e.g., phosphate (B84403) buffer)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Tumor Implantation: Surgically implant tumor fragments or inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a suspension of Upamostat in the chosen vehicle at the desired concentration (e.g., 70 mg/kg). Administer the Upamostat suspension or vehicle control to the respective groups via oral gavage once daily.
-
Monitoring: Measure tumor volume with calipers and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 6 weeks of treatment or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups using appropriate statistical tests.[2][3][11]
Conclusion
Upamostat is a promising anti-cancer agent that targets key pathways involved in tumor progression and metastasis. Its oral bioavailability and manageable safety profile make it an attractive candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The preclinical and clinical data, although mixed in some studies, warrant further exploration, particularly in biomarker-selected patient populations. The experimental protocols provided in this guide offer a framework for the continued investigation of Upamostat's therapeutic potential in cancer research.
References
- 1. Upamostat falls short in HER2-negative metastatic breast cancer | MDedge [mdedge.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. pure.teikyo.jp [pure.teikyo.jp]
- 9. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Wx-671: A Serine Protease Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wx-671 (Upamostat, Mesupron®) is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1. Its primary mechanism of action is the inhibition of the urokinase-type plasminogen activator (uPA) system, a key enzymatic cascade implicated in tumor invasion and metastasis. By disrupting the proteolytic activities essential for extracellular matrix (ECM) degradation, this compound not only impedes cancer cell dissemination but also modulates the complex tumor microenvironment (TME). This guide provides a comprehensive overview of the role of this compound in the TME, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its mechanistic pathways. The evidence suggests that beyond its direct impact on ECM remodeling, this compound and other uPA inhibitors can influence the immune landscape within the tumor, paving the way for novel combination therapies.
Core Mechanism of Action: Inhibition of the uPA System
This compound is converted in vivo to its active metabolite, WX-UK1, which is a potent inhibitor of several S1 trypsin-like serine proteases, with a primary focus on the uPA system.[1] The uPA system is a critical pathway for cancer cell invasion and metastasis.[2]
The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, directly degrades components of the extracellular matrix (ECM) and activates other proteases, such as matrix metalloproteinases (MMPs), which further facilitates cancer cell migration and invasion.[2] this compound, through its active form WX-UK1, inhibits uPA, thereby disrupting this cascade.[2]
Recent studies have also identified other serine proteases that are potently inhibited by WX-UK1, including trypsin-1, trypsin-2, and trypsin-3. This suggests that the therapeutic effects of Upamostat may be attributed to its activity against a range of serine proteases.[3][4]
Quantitative Data on the Efficacy of this compound
Preclinical Efficacy in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
In a preclinical study utilizing a patient-derived xenograft (PDX) model of cholangiocarcinoma, Upamostat (this compound) demonstrated significant antitumor activity, both as a monotherapy and in combination with the sphingosine (B13886) kinase 2 inhibitor, Opaganib.[3][4]
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | ~1600 | - | - |
| Upamostat (70 mg/kg) | ~750 | ~53% | < 0.0001 |
| Opaganib (50 mg/kg) | ~600 | ~62.5% | < 0.0001 |
| Upamostat + Opaganib | ~400 | ~75% | < 0.0001 |
| Data are approximated from graphical representations in the source publication.[5] |
Furthermore, immunohistochemical analysis of tumor tissues from this study revealed a significant reduction in the proliferation marker Ki-67 in all treatment groups compared to the control group (p < 0.0001), indicating an anti-proliferative effect of Upamostat.[6]
Clinical Efficacy in Locally Advanced Pancreatic Cancer (LAPC)
A Phase II randomized proof-of-concept study evaluated the efficacy and safety of Upamostat (this compound) in combination with gemcitabine (B846) in patients with non-resectable, locally advanced pancreatic cancer.[7]
| Treatment Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | 1-Year Survival Rate |
| A: Gemcitabine alone | 3.8% | 9.9 months | 33.9% |
| B: Gemcitabine + 200 mg Upamostat | 7.1% | 9.7 months | 40.7% |
| C: Gemcitabine + 400 mg Upamostat | 12.9% | 12.5 months | 50.6% |
This compound and the Immune Microenvironment
While direct studies on this compound's comprehensive impact on the immune TME are emerging, research on other uPA inhibitors provides strong evidence for an immunomodulatory role. A study on the uPA inhibitor UK122 in a prostate cancer model demonstrated that uPA inhibition significantly enhances antitumor immunity by increasing the infiltration of CD8+ T cells.[1][8][9]
Key Findings from a uPA Inhibitor (UK122) Study in a Prostate Cancer Model:
-
Increased CD8+ T Cell Infiltration: Genetic ablation of uPA or treatment with the uPA inhibitor UK122 led to a marked increase in the infiltration of CD8+ T cells into the tumor.[1][8]
-
Enhanced T-Cell Cytotoxicity: uPA-deficient CD8+ T cells exhibited enhanced cytotoxicity compared to wild-type CD8+ T cells.[1]
-
Synergy with Immune Checkpoint Blockade: The combination of UK122 with anti-PD-1 therapy resulted in synergistic tumor regression.[1][8]
These findings suggest that uPA acts as an immunosuppressive regulator in the TME. By inhibiting uPA, this compound may similarly enhance the anti-tumor immune response, making it a promising candidate for combination with immunotherapies.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol is based on methodologies for establishing and utilizing PDX models for evaluating anti-cancer agent efficacy.[3][5]
4.1.1. PDX Model Establishment:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Subcutaneously implant one tumor fragment into the flank of each mouse.
-
Monitor mice for tumor growth. Once tumors reach a volume of approximately 150-200 mm³, passage the tumors to a new cohort of mice for expansion.
4.1.2. In Vivo Efficacy Study:
-
Once tumors in the expanded cohort reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Combination Therapy).
-
Prepare this compound (Upamostat) for oral administration. A typical dosage used in preclinical studies is 70 mg/kg, administered once daily via oral gavage.[5] The vehicle can be a sterile phosphate (B84403) buffer.[5]
-
Administer the respective treatments to each group for the duration of the study (e.g., 21-28 days).
-
Measure tumor volume using calipers 2-3 times per week (Volume = (length x width²)/2).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration
This protocol provides a general framework for IHC staining of CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against CD8 (e.g., clone C8/144B) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a slide scanner or microscope.
-
Quantify the number of CD8+ cells per unit area (e.g., cells/mm²) in the tumor and stromal compartments.
-
Flow Cytometry for Tumor-Infiltrating Immune Cell Analysis
This protocol outlines the general steps for preparing a single-cell suspension from fresh tumor tissue for flow cytometric analysis of immune cell populations.[10][11][12]
-
Tumor Dissociation:
-
Mechanically mince fresh tumor tissue into small pieces.
-
Digest the tissue with an enzymatic cocktail (e.g., collagenase, DNase) at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
If necessary, lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Count and resuspend cells in FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, etc.).
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the proportions of different immune cell subsets within the tumor.
-
Conclusion
This compound (Upamostat) represents a promising therapeutic agent that targets the tumor microenvironment on multiple fronts. Its primary mechanism of inhibiting the uPA system effectively disrupts the machinery of tumor invasion and metastasis. The accumulating evidence, particularly from studies on related uPA inhibitors, strongly suggests an additional immunomodulatory role for this compound, characterized by the potential to enhance anti-tumor immunity by promoting the infiltration and function of cytotoxic T lymphocytes. This dual action positions this compound as an attractive candidate for combination therapies, not only with standard chemotherapy but also with emerging immunotherapies. Further preclinical and clinical investigations are warranted to fully elucidate the intricate interplay between this compound and the various components of the tumor microenvironment and to optimize its therapeutic application for the benefit of cancer patients.
References
- 1. Urokinase-type plasminogen activator deficiency enhances CD8+ T cell infiltration and anti-PD-1 therapy efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Urokinase-type plasminogen activator deficiency enhances CD8+ T cell infiltration and anti-PD-1 therapy efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. crownbio.com [crownbio.com]
Methodological & Application
Application Notes and Protocols for Wx-671 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-671, also known as Upamostat, is an orally bioavailable prodrug of WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system. The uPA system is a key player in cancer progression, involved in extracellular matrix degradation, cell migration, invasion, and metastasis. WX-UK1, the active metabolite of this compound, targets and inhibits serine proteases, with a high affinity for uPA, making it a promising candidate for anti-cancer therapy.[1][2]
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy of this compound and its active form, WX-UK1, in cancer cell lines.
Mechanism of Action: The Urokinase Plasminogen Activator (uPA) System
The uPA system is initiated by the binding of uPA to its cell surface receptor (uPAR). This binding leads to the conversion of the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs), facilitating cancer cell invasion and metastasis. WX-UK1 directly inhibits the catalytic activity of uPA, thereby blocking this proteolytic cascade.
Caption: The uPA signaling pathway and the inhibitory action of Wx-UK1.
Quantitative Data Summary
The following tables summarize the available quantitative data for WX-UK1, the active metabolite of this compound.
Table 1: Inhibition Constants (Ki) of WX-UK1 for Serine Proteases
| Protease | Inhibition Constant (Ki) |
| uPA | 0.41 µM[3] |
| Other Serine Proteases | Sub or low micromolar range[4] |
Table 2: In Vitro Efficacy of WX-UK1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Efficacy |
| HuCCT1 | Cholangiocarcinoma | Cell Viability | IC50: ~83 µM[5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Invasion | Up to 50% inhibition at 0.1-1.0 µg/mL[6] |
| HeLa | Cervical Carcinoma | Cell Invasion | Up to 50% inhibition at 0.1-1.0 µg/mL[6] |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay assesses the cytotoxic effects of this compound/WX-UK1 on cancer cells.
Caption: Workflow for the SRB cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of WX-UK1 (or this compound if the cells can metabolize it) for 48-72 hours. Include a vehicle control.
-
Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]
-
Washing: Discard the supernatant and wash the plates with water to remove TCA.[5]
-
Staining: Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes.[5]
-
Destaining: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[5]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound/WX-UK1 on the invasive potential of cancer cells through a basement membrane matrix.
Caption: Workflow for the Boyden chamber cell invasion assay.
Methodology:
-
Insert Coating: Coat the upper chamber of a transwell insert with a basement membrane matrix (e.g., Matrigel).[5]
-
Cell Preparation: Culture cancer cells to sub-confluency and serum-starve them. Pre-treat the cells with various concentrations of WX-UK1.
-
Assay Setup: Add a chemoattractant (e.g., medium with FBS) to the lower chamber. Seed the pre-treated cells in the upper chamber in a serum-free medium.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[5]
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.[5]
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).[5]
-
Quantification: Count the number of stained (invaded) cells in several microscopic fields.[5]
-
Data Analysis: Calculate the percentage of invasion inhibition compared to the vehicle control.
3. Cell Adhesion Assay
This protocol, adapted from a similar uPA inhibitor study, measures the ability of this compound/WX-UK1 to inhibit cancer cell adhesion to an extracellular matrix substrate.
Methodology:
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin or laminin) and block with a bovine serum albumin (BSA) solution.
-
Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. Pre-treat the cells with different concentrations of WX-UK1.
-
Cell Seeding: Add the pre-treated cell suspension to the coated wells and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the adherent cells. This can be done by staining the cells with crystal violet, solubilizing the dye, and measuring the absorbance.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the vehicle control.
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the anti-cancer properties of this compound and its active metabolite, WX-UK1. By investigating its effects on cell viability, invasion, and adhesion, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action. The provided quantitative data serves as a baseline for comparison, though further studies across a broader range of cancer cell lines are encouraged to fully characterize the efficacy of this promising compound.
References
- 1. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wx-671 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1. Its primary mechanism of action is the inhibition of the urokinase-type plasminogen activator (uPA) system, a key pathway implicated in tumor invasion, metastasis, and angiogenesis. By targeting uPA, this compound represents a promising therapeutic strategy for various solid tumors, including pancreatic and breast cancer.
These application notes provide a summary of the available preclinical data and detailed protocols for conducting animal model studies with this compound. The information is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacokinetics of this compound. While comprehensive quantitative efficacy data from preclinical studies are not extensively available in the public domain, this document provides a framework for such investigations.
Mechanism of Action: The uPA System
The urokinase-type plasminogen activator (uPA) system plays a critical role in the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion and metastasis. The key components of this system include uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs).
This compound is orally administered and absorbed, after which it is systemically converted to its active metabolite, WX-UK1. WX-UK1 then inhibits the catalytic activity of uPA, preventing the conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs), further promoting tissue remodeling and cell migration. By inhibiting this cascade, WX-UK1 effectively reduces the invasive potential of tumor cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Upamostat) via inhibition of the uPA signaling pathway.
Preclinical Pharmacokinetic Data
Pharmacokinetic properties of this compound and its active metabolite WX-UK1 have been evaluated in several animal species. The following tables summarize the available data. It is important to note that oral pharmacokinetic data for this compound is limited in publicly accessible sources.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Half-life (t½) | 0.5 | hours |
| Volume of Distribution (Vd) | 2.0 | L/kg |
| Clearance (CL) | 2.7 | L/h/kg |
Data obtained from a single intravenous injection of 2 mg/kg in rats.
Table 2: Proposed Oral Pharmacokinetic Study Parameters
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | e.g., 70 | TBD | TBD | TBD | TBD |
| Rat | TBD | TBD | TBD | TBD | TBD |
| Dog | TBD | TBD | TBD | TBD | TBD |
| Monkey | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined. Researchers should conduct dose-ranging studies to establish the pharmacokinetic profile in the desired animal model.
Preclinical Efficacy Studies: Application Notes
This compound has shown anti-tumor and anti-metastatic activity in various preclinical models. While specific quantitative data on tumor growth inhibition (TGI) is not widely published, the following application notes provide guidance for designing efficacy studies.
Pancreatic Cancer Models
-
Xenograft Models: Orthotopic or subcutaneous implantation of human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) in immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used.
-
Patient-Derived Xenograft (PDX) Models: These models, established from patient tumor tissue, may offer higher predictive value for clinical efficacy.
-
Combination Studies: this compound can be evaluated as a single agent or in combination with standard-of-care chemotherapeutics for pancreatic cancer, such as gemcitabine.
Breast Cancer Models
-
Xenograft Models: Orthotopic injection of human breast cancer cell lines (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive) into the mammary fat pad of immunocompromised mice is a standard approach.
-
Spontaneous Metastasis Models: Genetically engineered mouse models (GEMMs) that spontaneously develop mammary tumors and subsequent metastases can be valuable for studying the anti-metastatic effects of this compound.
-
Combination Studies: Evaluation in combination with agents like capecitabine (B1668275) is clinically relevant.
Table 3: Template for Reporting Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) & Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | TBD | - | - |
| This compound | e.g., 70, qd | TBD | TBD | TBD |
| Standard-of-Care | TBD | TBD | TBD | TBD |
| This compound + Standard-of-Care | TBD | TBD | TBD | TBD |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100
Experimental Protocols
The following are detailed protocols for the oral administration of this compound and for conducting a subcutaneous xenograft efficacy study. These should be adapted based on the specific animal model and research question.
Protocol 1: Oral Administration of this compound in Rodents
1. Materials:
-
This compound (Upamostat) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as recommended by the supplier)
-
Balance, weigh boats, spatulas
-
Mortar and pestle (optional, for suspension preparation)
-
Stir plate and magnetic stir bar
-
Appropriately sized oral gavage needles (stainless steel, flexible plastic)
-
Syringes (1 mL or 3 mL)
-
Experimental animals (mice or rats)
2. Procedure:
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 70 mg/kg) and the body weight of the animals. Account for the volume to be administered (typically 5-10 mL/kg for mice).
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while stirring continuously to create a homogenous suspension. Gentle heating or sonication may be used if necessary and if it does not affect compound stability.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate gavage needle insertion length.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Subcutaneous Xenograft Efficacy Study
1. Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Immunocompromised mice (e.g., 6-8 week old female nude mice)
-
Matrigel (optional, to enhance tumor take rate)
-
Syringes (1 mL) and needles (27G)
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
-
Animal balance
2. Experimental Workflow Diagram:
Caption: General experimental workflow for a subcutaneous xenograft efficacy study.
3. Procedure:
-
Cell Preparation: Culture the selected cancer cells to ~80% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Begin oral administration of this compound or vehicle control as described in Protocol 1.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals daily.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound is a promising anti-cancer agent targeting the uPA system. The protocols and information provided herein offer a foundation for researchers to conduct preclinical animal studies to further elucidate its therapeutic potential. Due to the limited availability of public data, it is crucial for researchers to perform their own dose-finding, pharmacokinetic, and efficacy studies in relevant animal models to generate robust and reliable results. Careful experimental design and adherence to established protocols will be essential for advancing the understanding and development of this compound as a cancer therapy.
Application Notes and Protocols for Upamostat Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upamostat, also known as WX-671, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1] Primarily investigated for its role in oncology, Upamostat's mechanism of action centers on the inhibition of the urokinase-type plasminogen activator (uPA) system, a key player in tumor invasion and metastasis.[1] Its active metabolite, WX-UK1, also demonstrates inhibitory activity against other trypsin-like serine proteases, suggesting a broader therapeutic potential.[2] Preclinical studies in various animal models have demonstrated the efficacy of Upamostat in curbing tumor growth and metastasis.[1][3] These notes provide a comprehensive overview of Upamostat administration in mice, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Upamostat is converted in the body to its active form, WX-UK1, which is a potent inhibitor of several serine proteases.[2] The primary target is the urokinase-type plasminogen activator (uPA).[4] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin. Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), which further facilitates cancer cell invasion and metastasis.[4] By inhibiting uPA, WX-UK1 effectively halts this cascade.[1] Additionally, WX-UK1 inhibits other serine proteases, such as trypsin, which can modulate signaling pathways like the Protease-Activated Receptor 2 (PAR2) pathway, implicated in inflammation and cancer progression.[4]
References
- 1. A Simplified SARS-CoV-2 Mouse Model Demonstrates Protection by an Oral Replicon-Based mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Wx-671 Efficacy In Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Wx-671 is a potent and highly selective, orally bioavailable small molecule inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2][3][4] Hyperactivation of this pathway, often driven by activating mutations in the PIK3CA gene (which encodes the p110α subunit), is a frequent event in various human cancers, making it a key therapeutic target.[1][5][6] this compound is designed to specifically target tumors harboring PIK3CA mutations, thereby inhibiting downstream signaling and suppressing tumor growth.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using human tumor xenograft models in immunodeficient mice. The described methodologies cover tumor establishment, treatment administration, efficacy assessment, and pharmacodynamic biomarker analysis.
This compound Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the PI3Kα isoform, leading to the inhibition of its kinase activity.[7] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). Reduced levels of PIP3 lead to decreased activation of the downstream serine/threonine kinase AKT and its effector, mTOR.[3][6] The ultimate result is the inhibition of tumor cell proliferation and survival.[8] Preclinical studies have demonstrated that cancer cell lines with PIK3CA mutations are particularly sensitive to PI3Kα-selective inhibitors like this compound.[9][10]
Figure 1. this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Materials and Reagents
-
Test Compound: this compound (powder form)
-
Vehicle Formulation: 0.5% (w/v) Methylcellulose in sterile water
-
Cell Lines: Human breast cancer cell line KPL-4 (PIK3CA H1047R mutant, HER2+) or similar PIK3CA-mutant line.
-
Animals: Female athymic nude mice (nu/nu), 6–8 weeks old.[11]
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Other Reagents: Matrigel® Basement Membrane Matrix, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Isoflurane, Calipers, Syringes, Gavage needles.
Experimental Protocols
Cell Culture and Preparation
-
Culture KPL-4 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells every 3-4 days to maintain exponential growth. Ensure cells are used within 10 passages from thawing.
-
On the day of implantation, harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and perform a cell count. Assess viability using trypan blue exclusion; viability must be >90%.[12]
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.[13] Keep the cell suspension on ice until injection.
Tumor Implantation (Xenograft Model)
-
Acclimatize female athymic nude mice for at least one week prior to the experiment.
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[12]
-
Monitor animals regularly for tumor development.
Study Design and Treatment
-
Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12]
-
When the average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[11]
-
Group 1: Vehicle Control (0.5% Methylcellulose, oral gavage, once daily)
-
Group 2: this compound, 25 mg/kg (oral gavage, once daily)
-
Group 3: this compound, 50 mg/kg (oral gavage, once daily)
-
-
Prepare this compound fresh daily by suspending the required amount of powder in the vehicle solution.
-
Administer treatment for 21 consecutive days. Monitor animal body weight and general health daily.
-
The primary efficacy endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or after the 21-day treatment period.[12][14]
Figure 2. Workflow for an in vivo xenograft efficacy study.
Pharmacodynamic (PD) Biomarker Analysis
-
To assess target engagement, a separate cohort of tumor-bearing mice can be used.
-
Administer a single dose of Vehicle or this compound (50 mg/kg).
-
At specific time points post-dose (e.g., 2, 6, and 24 hours), euthanize mice (n=3 per time point) and excise tumors.
-
Immediately snap-freeze tumors in liquid nitrogen or fix in formalin for subsequent analysis.
-
Process frozen tumor lysates for Western blotting or ELISA to measure levels of phosphorylated AKT (p-AKT Ser473) and total AKT. A reduction in the p-AKT/total AKT ratio indicates pathway inhibition.[15][16]
Data Presentation and Analysis
Efficacy Data
Tumor growth inhibition should be calculated at the end of the study. A common metric is the T/C ratio (mean tumor volume of Treated group / mean tumor volume of Control group).[17] Percent Tumor Growth Inhibition (%TGI) can also be calculated.[18][19]
Table 1: In Vivo Efficacy of this compound in KPL-4 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | T/C (%) | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SEM |
| Vehicle Control | QD, PO, 21 days | 1450 ± 155 | 100 | - | -1.5 ± 0.8 |
| This compound (25 mg/kg) | QD, PO, 21 days | 652 ± 98 | 45 | 55 | -4.2 ± 1.1 |
| This compound (50 mg/kg) | QD, PO, 21 days | 290 ± 65 | 20 | 80 | -7.8 ± 1.5 |
Note: Data are representative and for illustrative purposes.
Pharmacodynamic Data
The modulation of downstream biomarkers provides evidence of target engagement in vivo.
Table 2: Pharmacodynamic Modulation of p-AKT in KPL-4 Tumors
| Treatment Group | Time Post-Dose | Mean p-AKT / Total AKT Ratio (Normalized to Vehicle) ± SEM | Percent Inhibition of p-AKT |
| Vehicle Control | 2 hours | 1.00 ± 0.12 | - |
| This compound (50 mg/kg) | 2 hours | 0.15 ± 0.04 | 85% |
| This compound (50 mg/kg) | 6 hours | 0.21 ± 0.06 | 79% |
| This compound (50 mg/kg) | 24 hours | 0.65 ± 0.10 | 35% |
Note: Data are representative and for illustrative purposes.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the in vivo efficacy of the PI3Kα inhibitor this compound. By utilizing PIK3CA-mutant xenograft models, researchers can effectively measure anti-tumor activity and confirm on-target pathway modulation through pharmacodynamic studies.[20][21] The data generated from these experiments are crucial for the preclinical validation of this compound and for guiding further clinical development.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Upamostat Zymography Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upamostat (WX-671) is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2][3][4] Primarily targeting the urokinase-type plasminogen activator (uPA) system, Upamostat has been investigated for its therapeutic potential in oncology and virology.[2][5] The uPA system is crucial in tumor invasion and metastasis through the degradation of the extracellular matrix.[5] Zymography is an electrophoretic technique used to detect hydrolytic enzyme activity.[6] This application note provides a detailed protocol for utilizing casein-plasminogen zymography to assess the inhibitory effect of Upamostat on serine proteases, particularly uPA.
Mechanism of Action
Upamostat is converted in the body to its active metabolite, WX-UK1, which is a potent inhibitor of several S1 trypsin-like serine proteases.[5] The primary target is the urokinase-type plasminogen activator (uPA).[1][2][3] uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix and activates other proteases, such as matrix metalloproteinases (MMPs).[5] By inhibiting uPA, WX-UK1 blocks this proteolytic cascade, thereby inhibiting cancer cell invasion and metastasis.[1][7]
Quantitative Data
The inhibitory activity of WX-UK1, the active metabolite of Upamostat, has been quantified against various serine proteases. The following tables summarize the available data from in-vitro assays. Note: The following data were not obtained from zymography assays.
Table 1: Inhibitory Activity of WX-UK1 against uPA
| Analyte | Method | Kі | Reference |
| uPA | Enzyme Inhibition Assay | 0.41 µM | [1] |
Table 2: In Vitro Efficacy of WX-UK1 in Cancer Cell Lines
| Cell Line | Assay Type | Effect | Concentration | Reference |
| FaDu (Head and Neck Squamous Cell Carcinoma) | Matrigel Invasion | Up to 50% inhibition | 0.1-1.0 µg/mL | [8] |
| HeLa (Cervical Carcinoma) | Matrigel Invasion | Up to 50% inhibition | 0.1-1.0 µg/mL | [8] |
Signaling Pathway and Experimental Workflow
uPA Signaling Pathway and Upamostat Inhibition
Caption: uPA signaling cascade and the inhibitory action of WX-UK1.
Upamostat Zymography Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Upamostat | Serine/threonin kinase | PAI-1 | TargetMol [targetmol.com]
- 4. Facebook [cancer.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zymography and Reverse Zymography for Testing Proteases and Their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis in Conjunction with Wx-671 Treatment
Introduction to Wx-671
This compound, also known as Upamostat, is an orally active serine protease inhibitor.[1][2][3] It functions as a prodrug that is converted in the body to its active form, WX-UK1.[1][2][3][4] The primary target of WX-UK1 is the urokinase-type plasminogen activator (uPA) system.[1][2][3][4] The uPA system is critically involved in the degradation of the extracellular matrix, a process that is essential for tumor cell invasion and metastasis.[1][3][4][5] By inhibiting the uPA system, this compound effectively suppresses the invasion, migration, and metastasis of tumor cells.[1][5] It has been investigated in clinical trials for the treatment of various cancers, including metastatic breast cancer and locally advanced pancreatic cancer.[1][6][7]
While this compound is not a fluorescent probe or a direct staining reagent for flow cytometry, this powerful analytical technique can be employed to investigate the cellular effects of this compound treatment. Flow cytometry allows for the high-throughput, multi-parameter analysis of single cells, providing valuable insights into how this compound modulates cellular phenotypes and functions.
These application notes provide detailed protocols for utilizing flow cytometry to study the effects of this compound on cancer cells and associated immune cell populations.
Key Applications of Flow Cytometry in this compound Research
Flow cytometry can be a valuable tool to elucidate the mechanism and consequences of this compound treatment in a variety of research contexts. Key applications include:
-
Analysis of uPA and uPAR Expression: Quantify the expression levels of urokinase-type plasminogen activator (uPA) and its receptor (uPAR) on the surface of cancer cells and immune cells before and after treatment with this compound.
-
Assessment of Cell Viability and Apoptosis: Determine the cytotoxic effects of this compound on tumor cells by analyzing markers of apoptosis and cell death.
-
Immunophenotyping of Tumor-Infiltrating Leukocytes: Investigate the impact of this compound on the composition and activation status of immune cell populations within the tumor microenvironment.
-
Evaluation of Cancer Stem Cell Markers: Assess the effect of this compound on the population of cancer stem cells, which are often implicated in tumor recurrence and metastasis.
Experimental Protocols
Protocol 1: Analysis of uPA (PLAU) and uPAR (PLAUR) Expression on Cancer Cells
This protocol describes the use of flow cytometry to measure the surface expression of uPA and its receptor, uPAR, on cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast cancer)
-
Complete cell culture medium
-
This compound (Upamostat)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated primary antibodies:
-
Anti-human uPA (PLAU) antibody
-
Anti-human uPAR (PLAUR/CD87) antibody
-
-
Isotype control antibodies corresponding to the primary antibodies
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Preparation:
-
Gently detach cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Add Fc Block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-uPA, anti-uPAR, and corresponding isotype control antibodies at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Viability Staining:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
If using a non-fixable viability dye like Propidium Iodide or 7-AAD, add it to the cells immediately before analysis.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Data Analysis:
-
Gate on single, live cells.
-
Analyze the median fluorescence intensity (MFI) of uPA and uPAR staining in the this compound-treated samples compared to the vehicle control.
Protocol 2: Assessment of Apoptosis in Cancer Cells Treated with this compound
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Upamostat)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Gate on the total cell population.
-
Create a quadrant plot with Annexin V on one axis and PI on the other.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Data Presentation
Table 1: Effect of this compound on uPA and uPAR Expression in Pancreatic Cancer Cells (PANC-1)
| Treatment Group | Concentration (µM) | uPA MFI (± SD) | uPAR MFI (± SD) |
| Vehicle Control | 0 | 15,234 (± 1,287) | 25,678 (± 2,145) |
| This compound | 0.1 | 14,890 (± 1,198) | 24,987 (± 2,056) |
| This compound | 1 | 10,567 (± 987) | 18,432 (± 1,567) |
| This compound | 10 | 5,876 (± 654) | 9,876 (± 876) |
Table 2: Induction of Apoptosis in Breast Cancer Cells (MDA-MB-231) by this compound
| Treatment Group | Concentration (µM) | % Live Cells (± SD) | % Early Apoptotic (± SD) | % Late Apoptotic/Necrotic (± SD) |
| Vehicle Control | 0 | 92.5 (± 2.3) | 3.1 (± 0.5) | 4.4 (± 0.8) |
| This compound | 1 | 85.6 (± 3.1) | 8.9 (± 1.1) | 5.5 (± 0.9) |
| This compound | 10 | 65.2 (± 4.5) | 25.4 (± 2.8) | 9.4 (± 1.5) |
| Staurosporine | 1 | 15.8 (± 2.9) | 68.7 (± 5.1) | 15.5 (± 2.7) |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Wx-671 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the potent serine protease inhibitor, WX-UK1.[1][2][3] Its primary target is the urokinase-type plasminogen activator (uPA) system, a key player in cancer cell invasion and metastasis.[1][2] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades the extracellular matrix (ECM), thereby facilitating tumor cell migration and invasion.[1][4] These application notes provide detailed protocols for immunofluorescence staining of cells treated with this compound to visualize and quantify its effects on the uPA/uPAR axis, cytoskeletal organization, and markers of epithelial-mesenchymal transition (EMT).
Mechanism of Action: The uPA/uPAR Signaling Pathway
The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are central to the process of cancer cell invasion and metastasis. uPA, a serine protease, binds to uPAR on the cell surface, initiating a proteolytic cascade that leads to the degradation of the extracellular matrix. This process is crucial for cancer cells to break away from the primary tumor and invade surrounding tissues. This compound is a prodrug that is converted in the body to its active form, WX-UK1, which directly inhibits the enzymatic activity of uPA. This inhibition prevents the downstream effects of uPA signaling, including cell migration and invasion.
Data Presentation
The following tables summarize representative quantitative data from hypothetical immunofluorescence experiments designed to assess the effects of this compound treatment on various cellular markers. The data is presented as mean fluorescence intensity (MFI) or other relevant metrics, normalized to a vehicle control.
Table 1: Effect of this compound on Cell Surface uPA Levels
| Treatment Group | This compound Concentration (µM) | Mean Cell Surface uPA MFI (Arbitrary Units) | Standard Deviation | % Inhibition of uPA Binding |
| Vehicle Control | 0 | 150.2 | 15.8 | 0% |
| This compound | 1 | 125.6 | 12.1 | 16.4% |
| This compound | 5 | 88.9 | 9.5 | 40.8% |
| This compound | 10 | 75.1 | 8.2 | 50.0% |
| This compound | 25 | 45.3 | 5.9 | 69.8% |
| This compound | 50 | 25.8 | 4.1 | 82.8% |
Table 2: Effect of this compound on Cytoskeletal and Adhesion Proteins
| Treatment Group | This compound Concentration (µM) | Mean F-actin MFI (Arbitrary Units) | Mean Vinculin MFI in Focal Adhesions (Arbitrary Units) |
| Vehicle Control | 0 | 210.5 | 185.4 |
| This compound | 10 | 168.4 | 142.8 |
| This compound | 50 | 125.7 | 98.2 |
Table 3: Effect of this compound on Epithelial-Mesenchymal Transition (EMT) Markers
| Treatment Group | This compound Concentration (µM) | Mean E-cadherin MFI (Arbitrary Units) | Mean Vimentin MFI (Arbitrary Units) |
| Vehicle Control | 0 | 85.3 | 195.6 |
| This compound | 10 | 122.7 | 140.1 |
| This compound | 50 | 165.9 | 95.8 |
Experimental Protocols
The following is a generalized workflow for treating cells with this compound and performing immunofluorescence staining.
Detailed Protocol for Immunofluorescence Staining of this compound Treated Cells
Materials:
-
Cultured cells (e.g., MDA-MB-231, HT-1080)
-
Glass coverslips, sterile
-
6-well or 24-well tissue culture plates
-
Complete cell culture medium
-
This compound (Upamostat) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS (freshly prepared)
-
Triton X-100, 0.25% in PBS
-
Bovine Serum Albumin (BSA), 1% in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-uPA, anti-uPAR, anti-vinculin, anti-E-cadherin, anti-vimentin)
-
Fluorophore-conjugated secondary antibodies
-
Fluorophore-conjugated Phalloidin (for F-actin staining)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer (1% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
If staining for F-actin, include a fluorophore-conjugated phalloidin in the secondary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
-
-
Quantitative Analysis:
-
Capture images using consistent settings for all experimental conditions.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the target proteins in a defined region of interest (e.g., cell surface, focal adhesions, or whole cell).
-
Normalize the data to the vehicle control to determine the relative change in protein expression or localization.
-
By following these detailed protocols and utilizing the provided application notes, researchers can effectively investigate the cellular effects of this compound and gain valuable insights into its mechanism of action.
References
- 1. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-based PET of uPA/uPAR signaling with broad applicability for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wx-671 (Upamostat) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial methodology for Wx-671 (Upamostat), an oral serine protease inhibitor targeting the urokinase plasminogen activator (uPA) system. The information is compiled from publicly available clinical trial data and publications to guide researchers and professionals in the field of drug development.
Introduction to this compound (Upamostat)
This compound, also known as Upamostat or Mesupron, is a prodrug of the active metabolite WX-UK1.[1] It functions as a competitive inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme in the uPA system.[2] This system is critically involved in tumor invasion and metastasis through the degradation of the extracellular matrix.[1][2] By inhibiting uPA, this compound aims to suppress cancer cell invasion, migration, and metastasis.[1] Clinical investigations have primarily focused on its potential in treating metastatic breast cancer and locally advanced pancreatic cancer.[1]
Signaling Pathway of the uPA System and this compound Inhibition
The urokinase plasminogen activator (uPA) system plays a pivotal role in cancer progression. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade. This cascade leads to the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs). This process facilitates tumor cell invasion and metastasis. The uPA-uPAR interaction also triggers intracellular signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival. This compound, as a uPA inhibitor, blocks this cascade, thereby inhibiting ECM degradation and downstream signaling, which in turn suppresses tumor growth and metastasis.
Clinical Trial Data
Phase II Trial in HER2-Negative Metastatic Breast Cancer (NCT00615940)
This randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of this compound (Upamostat) in combination with capecitabine (B1668275) as a first-line treatment for patients with HER2-negative metastatic breast cancer.[1][2][3] A total of 132 women were randomized to receive either Upamostat plus capecitabine or a placebo plus capecitabine.[1][3]
Efficacy Results
| Endpoint | Upamostat + Capecitabine | Placebo + Capecitabine |
| Median Progression-Free Survival (Overall Population) | 8.3 months[1][2] | 7.5 months[1][2] |
| 6-Month Progression-Free Survival Rate | 56%[1] | 50%[1] |
| Median Progression-Free Survival (Prior Adjuvant/Neoadjuvant Chemotherapy) | 8.3 months[1] | 4.3 months[1] |
| Overall Response Rate (at Week 24) | 20%[2] | 12%[2] |
Safety Profile
The combination of Upamostat and capecitabine was generally well-tolerated.[1][2] The most notable difference in adverse events was a higher incidence of any-grade hand-foot syndrome in the combination arm.[1] Rates of other toxicities were reported to be similar between the two groups.[1] No drug-drug interactions were observed between Upamostat and capecitabine.[1][2]
| Adverse Event | Upamostat + Capecitabine | Placebo + Capecitabine |
| Any-Grade Hand-Foot Syndrome | 77%[1] | 46%[1] |
Note: A more detailed breakdown of other adverse events was not available in the reviewed public data.
Phase I Trial in Locally Advanced or Metastatic Pancreatic Cancer (NCT05329597)
This Phase I dose-escalation trial assessed the safety and preliminary efficacy of Upamostat in combination with gemcitabine (B846) in patients with locally advanced unresectable or metastatic pancreatic cancer. Seventeen patients were enrolled in the study.
Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 17 |
| Median Age (years) | 62 |
| Sex (Male/Female) | 12/5 |
| ECOG Performance Status 0 | 2 |
| Prior Chemotherapy | 12 |
| Prior Gemcitabine | 7 |
Tumor Response
No patients achieved a partial or complete response during the initial 49-day follow-up period. However, a notable percentage of patients experienced disease stabilization.
| Response | Number of Patients | Percentage |
| Stable Disease | 12 | 70.6% |
| Progressive Disease | 4 | 23.5% |
| Withdrew (Serious Adverse Event) | 1 | 5.9% |
Treatment-Emergent Adverse Events (All Grades)
The combination of Upamostat and gemcitabine demonstrated a manageable safety profile. The most common adverse events were hematological and consistent with the known side effects of gemcitabine.
| Adverse Event | Any Grade (n) | Grade 3 or 4 (n) |
| Leucopenia | 13 | 5 |
| Neutropenia | 13 | 6 |
| Thrombocytopenia | 11 | 4 |
| Anemia | 14 | 3 |
| Nausea | 3 | 0 |
| Vomiting | 6 | 0 |
| Diarrhea | 4 | 0 |
| Constipation | 4 | 0 |
| Sinus Bradycardia | 5 | 0 |
| Chest Distress | 4 | 0 |
| Rash | 5 | 0 |
Experimental Protocols
Phase II Trial of Upamostat with Capecitabine in Breast Cancer (NCT00615940) - Reconstructed Protocol
1. Study Objective: To evaluate the efficacy and safety of Upamostat in combination with capecitabine compared to capecitabine monotherapy in the first-line treatment of HER2-negative metastatic breast cancer.
2. Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase II clinical trial.
References
Application Notes & Protocols: Wx-671 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wx-671, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2] It primarily targets the urokinase-type plasminogen activator (uPA) system, which plays a critical role in tumor invasion, migration, and metastasis.[1][3] By inhibiting uPA, this compound effectively blocks the activation of plasminogen to plasmin, a key step in the degradation of the extracellular matrix, thereby suppressing the metastatic potential of cancer cells.[1][4] This document provides a detailed protocol for establishing a xenograft model to evaluate the in vivo efficacy of this compound in a preclinical setting.
Mechanism of Action of this compound
This compound is administered as an inactive prodrug and is converted in the body to its active form, WX-UK1.[2][5] WX-UK1 is a potent inhibitor of serine proteases, with a high specificity for urokinase-type plasminogen activator (uPA).[2][3] The uPA system is frequently overexpressed in various cancers and is associated with poor prognosis. uPA, by converting plasminogen to the broad-spectrum protease plasmin, facilitates the breakdown of the extracellular matrix (ECM), a crucial step for tumor cell invasion and metastasis.[4][5] By inhibiting uPA, WX-UK1 disrupts this proteolytic cascade, thereby impeding tumor progression and the formation of distant metastases.[2][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Wx-671 Technical Support Center
Welcome to the technical support center for Wx-671 (Upamostat). This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and guidance for troubleshooting potential experimental issues related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Upamostat, is an orally active prodrug of its pharmacologically active metabolite, WX-UK1.[1][2][3] Once absorbed, this compound is converted to WX-UK1, which functions as a serine protease inhibitor.[1][4] Its primary therapeutic target is the urokinase-type plasminogen activator (uPA) system.[1][2] By inhibiting uPA, WX-UK1 blocks the conversion of plasminogen to plasmin, a process that is critical for the degradation of the extracellular matrix (ECM), thereby suppressing tumor cell invasion and metastasis.[2][5]
Q2: What are the known on-target and off-target effects of this compound?
A2: The intended on-target effect is the inhibition of the serine protease uPA.[3] However, the active form, WX-UK1, is a broad-spectrum inhibitor that also potently affects other trypsin-like serine proteases.[2][3] Significant known off-targets that are inhibited at nanomolar concentrations include Trypsin-1, Trypsin-2, Trypsin-3 (PRSS3), and Matriptase-1.[2][3] This lack of absolute specificity means WX-UK1 can exhibit similar inhibition levels against various related proteases.[3]
Q3: Why is it critical to consider these off-target effects during my experiments?
A3: Understanding the broad inhibitory profile of this compound is crucial for the accurate interpretation of experimental data.[3] Observed cellular effects may not be solely due to uPA inhibition but could be a result of modulating other serine proteases like trypsins.[3] These off-target activities can lead to unexpected cellular phenotypes, toxicity, or confounding results, making it difficult to attribute the observed mechanism of action solely to the intended target.[3] Minimizing off-target effects by achieving high selectivity for uPA is a key challenge in its therapeutic application.[3][5]
Q4: What adverse effects (AEs) related to this compound have been observed in clinical studies?
A4: In a Phase I study involving patients with advanced head and neck carcinoma, this compound was generally well-tolerated.[4] The majority of AEs were of mild or moderate intensity and judged to be unrelated to the study medication.[4] The most noted potential side effects were minor gastrointestinal system disorders, such as diarrhea.[4] Notably, an increase in liver enzymes that had been reported in previous studies was not observed in this trial, and there were no clinically meaningful changes in hematology, serum chemistry, or coagulation parameters.[4] A Phase II trial in patients with locally advanced pancreatic cancer also concluded that the combination of this compound and gemcitabine (B846) was well-tolerated.[6]
Quantitative Data Summary
The following table summarizes the known inhibitory profile of WX-UK1, the active metabolite of this compound, against a panel of serine proteases. This highlights its activity on the primary target (uPA) and significant off-targets.
Table 1: Inhibitory Profile of WX-UK1
| Target Protease | Classification | Potency | Reference |
|---|---|---|---|
| uPA (urokinase) | Primary Target | Potent Inhibitor | [2][3] |
| Trypsin-1 | Off-Target | Potent Inhibitor (nM range) | [2][3] |
| Trypsin-2 | Off-Target | Potent Inhibitor (nM range) | [2] |
| Trypsin-3 / PRSS3 | Off-Target | Potent Inhibitor (nM range) | [3] |
| Matriptase-1 | Off-Target | Potent Inhibitor (nM range) |[2][3] |
Note: Specific IC50/Ki values are not consistently available in the public domain, but literature describes inhibition of off-targets as being in the nanomolar range, similar to the primary target.[2][3]
Visualized Pathways and Workflows
Caption: uPA signaling pathway and the inhibitory action of WX-UK1.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent with a pure uPA-inhibition phenotype.
-
Possible Cause: The observed phenotype may be a composite effect resulting from the inhibition of both uPA and off-target proteases like trypsins.[3]
-
Troubleshooting Steps:
-
Perform Dose-Response Studies: Carefully establish the minimum effective concentration of this compound required to achieve the desired effect. Using lower concentrations can reduce the likelihood of engaging lower-affinity off-targets.[3]
-
Use Orthogonal Approaches: To confirm the phenotype is uPA-dependent, use a more specific method to inhibit uPA, such as siRNA or shRNA-mediated knockdown. If this more specific approach does not replicate the phenotype observed with this compound, an off-target effect is the likely cause.[3]
-
Profile Against a Protease Panel: Test the active metabolite, WX-UK1, against a panel of relevant serine proteases to fully characterize its inhibitory profile at your experimental concentrations.[3]
-
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Issue 2: Higher than expected cytotoxicity or cell death is observed in cell culture.
-
Possible Cause: Inhibition of essential "housekeeping" serine proteases, which are required for normal cellular processes, can lead to toxicity. This effect may be cell-type specific.[3]
-
Troubleshooting Steps:
-
Determine EC50 and CC50: Carefully measure the half-maximal effective concentration (EC50) for the desired biological effect and the half-maximal cytotoxic concentration (CC50). A narrow therapeutic window (EC50 close to CC50) suggests toxicity may be linked to the mechanism of action (on- or off-target).
-
Consult Literature: Review scientific literature for the known functions of the primary off-targets (e.g., trypsins) in your specific cell type or biological context to see if their inhibition aligns with the observed cytotoxic phenotype.[3]
-
Reduce Serum Concentration: If using serum-containing media, be aware that serum is rich in proteases and their inhibitors. Reducing serum levels can alter the effective concentration and off-target profile of this compound.[3]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. ascopubs.org [ascopubs.org]
Upamostat Technical Support Center: Troubleshooting Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cytotoxicity issues encountered when using Upamostat in primary cell cultures. The information is presented in a question-and-answer format to directly address specific challenges that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with Upamostat. What is the likely cause?
A1: Upamostat is a serine protease inhibitor that primarily targets the urokinase-type plasminogen activator (uPA) system.[1] While it has a favorable safety profile in many applications, high concentrations or prolonged exposure can induce cytotoxicity in sensitive primary cell types. The observed cell death may stem from the inhibition of critical cellular processes regulated by serine proteases, potentially triggering apoptosis.[1] Downregulation of the uPA/uPAR system has been associated with the inhibition of the PI3K/Akt survival pathway and the activation of caspase-mediated apoptosis.[1] It is also essential to exclude other potential factors such as the toxicity of the solvent (e.g., DMSO), contamination, or suboptimal cell culture conditions.[1]
Q2: What is the active form of Upamostat in cell culture, and should we use Upamostat or its active metabolite for our experiments?
A2: Upamostat (WX-671) is an orally available prodrug of the active serine protease inhibitor, WX-UK1.[1][2] In vivo, Upamostat is metabolized to WX-UK1.[1] For in vitro experiments with primary cell cultures, it is highly recommended to use the active metabolite WX-UK1 directly. This approach can yield more consistent and reproducible results, as the metabolic conversion of Upamostat to WX-UK1 can vary between different cell types.[1][2]
Q3: Are certain types of primary cells more susceptible to Upamostat-induced cytotoxicity?
A3: Yes, sensitivity to Upamostat can differ significantly among various primary cell types.[1] This variability can be attributed to differences in the expression levels of components of the uPA system and the cells' reliance on serine protease-mediated signaling pathways for survival and proliferation.[1] For instance, one study on a primary human bronchial epithelium organoid model reported cytopathic effects only at a relatively high concentration of 30 µg/mL.[1] It is always advisable to perform a dose-response study on your specific primary cell type to determine its sensitivity.[1]
Q4: What are the known molecular targets of Upamostat's active form, WX-UK1?
A4: WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[2][3] Its primary targets include:
-
Urokinase-type plasminogen activator (uPA): A key enzyme in tumor invasion and metastasis.[2][3]
-
Trypsins: Including trypsin-1, -2, and -3.[4]
-
Matriptase-1. [3]
-
Transmembrane Protease, Serine 2 (TMPRSS2): A host cell protease crucial for the entry of certain viruses like SARS-CoV-2.[2]
Troubleshooting Guide
Problem 1: High levels of cell detachment and floating cells are observed after Upamostat treatment.
-
Possible Cause 1: High Compound Concentration.
-
Solution: Conduct a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) for your specific primary cell type. Begin with a broad range of concentrations and then narrow it down to identify a non-toxic, effective dose.[1]
-
-
Possible Cause 2: Solvent Toxicity.
-
Possible Cause 3: Suboptimal Cell Health.
-
Solution: Confirm that your primary cells are healthy and in the logarithmic growth phase before initiating the experiment. Avoid using cells that are over-confluent or have been passaged excessively.[1]
-
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension and thorough mixing before seeding to achieve a uniform cell density across all wells of your culture plate.[1]
-
-
Possible Cause 2: "Edge Effects" in Multi-well Plates.
-
Possible Cause 3: Assay Interference.
Data Presentation
Table 1: Known Serine Protease Targets of WX-UK1 (Active Metabolite of Upamostat)
| Target Protease | Inhibition Constant (Ki) |
| uPA (urokinase-type plasminogen activator) | Data not publicly available; potent inhibition demonstrated[3] |
| Trypsin-1 | Nanomolar range[3] |
| Trypsin-2 | Nanomolar range[3] |
| Trypsin-3 | Nanomolar range[3] |
| Trypsin-6 | Nanomolar range[3] |
| Matriptase-1 | Nanomolar range[3] |
Table 2: Troubleshooting Summary for Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| Higher than expected cell death | Inhibition of essential "housekeeping" serine proteases. | Determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50). Aim to work within this therapeutic window.[6] |
| Cell-type specific toxicity. | Test across multiple primary cell lines to assess specificity.[6] | |
| Apoptosis or necrosis induction. | Use assays for markers like cleaved caspase-3 (apoptosis) or LDH release (necrosis) to understand the cell death mechanism.[6] | |
| Altered effective concentration in serum. | Consider reducing the serum concentration in the media, as serum contains proteases and their inhibitors.[6] |
Experimental Protocols
1. Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of Upamostat (or WX-UK1) on the viability of primary cells.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Upamostat or WX-UK1 stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Upamostat or WX-UK1 in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.[7]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Protocol: Cell-Free Assay for MTT Interference
This assay is critical to determine if Upamostat directly reacts with the MTT reagent.
-
Materials:
-
Complete cell culture medium
-
Upamostat stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 100 µL of complete cell culture medium to each well. Do not add any cells. [5]
-
Add serial dilutions of Upamostat to the wells, mirroring the concentrations used in your cell-based experiment. Include vehicle control wells.[5]
-
Add 10 µL of MTT solution to each well.[5]
-
Incubate the plate under the same conditions as your cell viability assay (e.g., 2-4 hours at 37°C).[5]
-
Add 100 µL of solubilization solution to each well.[5]
-
Measure the absorbance at 570 nm.[5]
-
-
Interpretation: A significant increase in absorbance in the wells containing Upamostat compared to the vehicle control indicates a direct reduction of MTT by Upamostat, suggesting that an alternative viability assay should be considered.[5]
Visualizations
Caption: Upamostat activation workflow.
References
Wx-671 In Vitro Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Wx-671 (Upamostat) in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Upamostat, is an orally active prodrug of the serine protease inhibitor WX-UK1.[1][2] Its primary mechanism of action is the inhibition of the urokinase-type plasminogen activator (uPA) system.[1][3] The uPA system is critically involved in the degradation of the extracellular matrix, a process that is essential for tumor cell invasion, migration, and metastasis.[1][3][4] By blocking this system, this compound can suppress these key processes in cancer progression.[1] this compound has been investigated in clinical trials for various cancers, including metastatic breast cancer and locally advanced pancreatic cancer.[1][4]
Q2: What are the primary solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO) and Ethanol.[5][6] It is reported to be insoluble in water.[5] For in vitro experiments, DMSO is the most commonly recommended solvent for creating high-concentration stock solutions.[6]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. Why is this happening?
A3: This is a common phenomenon known as "solvent shock."[7] this compound is highly soluble in DMSO but has very low aqueous solubility.[5][8] When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate.[8] It is crucial to ensure that the final concentration of the compound in the aqueous medium does not exceed its solubility limit.[7]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.1%.[6][8] However, the tolerance can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cells.
Solubility and Stock Solution Preparation
Proper preparation and handling of this compound stock solutions are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (158.77 mM) | Standard dissolution | [5] |
| DMSO | 250 mg/mL (396.95 mM) | Sonication may be required | [6][9] |
| Ethanol | 100 mg/mL | Standard dissolution | [5] |
| Water | Insoluble | N/A | [5] |
| Corn Oil | ≥ 2.08 mg/mL | For in vivo preparation | [1] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 629.8 g/mol )
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 6.3 mg) using an analytical balance.
-
Solvent Addition: Based on the molecular weight, calculate the required volume of DMSO to achieve a 100 mM concentration. For 6.3 mg of this compound, this would be 100 µL of DMSO. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.[6][10]
Troubleshooting Guide for In Vitro Solubility Issues
If you encounter precipitation of this compound during your experiments, follow this troubleshooting guide.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound precipitation issues.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous medium. | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution.[7] | Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, prepare an intermediate dilution in a smaller volume of medium first. Then, add this intermediate dilution to the final volume. This gradual change in solvent environment can prevent precipitation.[11] |
| High Local Concentration: Even with a low final concentration, the initial point of contact between the DMSO stock and the aqueous medium has a very high compound concentration. | Improve Mixing Technique: Add the this compound stock solution dropwise into the vortex of the medium while it is being actively mixed (e.g., vortexing or swirling).[6] This ensures rapid and uniform dispersion. | |
| Precipitate forms over time in the incubator. | Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its maximum soluble concentration under your experimental conditions (e.g., 37°C, presence of media components). | Determine Maximum Soluble Concentration: Perform a serial dilution experiment to find the highest concentration of this compound that remains in solution in your specific cell culture medium over the duration of your experiment.[7][12] |
| Interaction with Media Components: this compound may interact with proteins, salts, or other components in the culture medium, leading to the formation of insoluble complexes.[7] | Modify Media Composition: If possible, test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. For cell-based assays, consider if serum concentration can be altered, as serum proteins can sometimes aid solubility.[7] | |
| Cells show unexpected toxicity or lack of compound effect. | Inaccurate Dosing: If the compound has precipitated, the actual concentration in solution is lower than the calculated concentration, leading to inaccurate dosing and unreliable results. | Visual Inspection and Filtration: Before adding the final solution to cells, visually inspect for any precipitate. If a precipitate is present, it is best to remake the solution following the optimized protocols. Centrifugation or filtration can remove precipitate, but this will alter the final concentration. |
| Solvent Cytotoxicity: The final concentration of DMSO may be too high for the specific cell line being used. | Perform a Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to assess the effect of the solvent on your cells. |
Experimental Protocol: Determining Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
100 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of this compound in your cell culture medium. For example, prepare final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is constant and low (e.g., 0.1%) across all dilutions.
-
Incubation: Incubate the tubes or plate under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each sample for any signs of precipitation. A cloudy appearance or visible particles indicate that the compound has precipitated.
-
Microscopic Examination: To confirm, take a small aliquot from each tube and examine it under a microscope. Look for crystalline structures, which are indicative of precipitation.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of visible precipitate is the maximum soluble concentration of this compound in your specific medium under those conditions. It is recommended to use a working concentration below this limit for your experiments.
This compound Signaling Pathway
This compound primarily targets the urokinase-type plasminogen activator (uPA) system. This system is a key player in the degradation of the extracellular matrix (ECM), which is a critical step in cancer cell invasion and metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Upamostat | Serine/threonin kinase | PAI-1 | TargetMol [targetmol.com]
- 10. Upamostat (this compound) Datasheet DC Chemicals [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Wx-671 Dosage In Vivo
Welcome to the technical support center for the use of Wx-671 (Upamostat) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2][3] Its primary target is the urokinase-type plasminogen activator (uPA) system.[1][2][4] The uPA system is critically involved in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.[5] By inhibiting uPA, this compound ultimately blocks the conversion of plasminogen to plasmin, thereby suppressing cancer cell migration and proliferation.[1][6]
Q2: What is the active form of this compound?
A2: this compound is a prodrug that is converted in the body to its pharmacologically active metabolite, WX-UK1.[2][4][5] WX-UK1 is the molecule that directly inhibits serine proteases, most notably uPA.[2][4] For in vitro assays targeting the protease directly, using WX-UK1 is advisable.[3]
Q3: What are the primary research applications for this compound?
A3: this compound is primarily investigated for its potential antineoplastic and antimetastatic activities.[2][4] It has been evaluated in clinical trials for metastatic breast cancer and locally advanced pancreatic cancer, often in combination with standard chemotherapies like capecitabine (B1668275) and gemcitabine (B846).[1][6][7]
Q4: How is this compound administered in preclinical studies?
A4: this compound is an orally active compound.[1] In preclinical rodent studies, a common vehicle for administration is 10% DMSO in 90% corn oil.[3]
Troubleshooting Guide
Issue 1: Unexpected toxicity or adverse events are observed at doses predicted to be safe.
-
Potential Cause: The Maximum Tolerated Dose (MTD) in the specific animal model and strain may be lower than anticipated.
-
Troubleshooting Steps:
-
Immediately reduce the dosage or cease administration.
-
Carefully monitor the animals for the severity and duration of adverse effects.
-
Conduct a formal MTD study to establish the highest dose that can be administered without unacceptable side effects.[8]
-
Ensure the formulation is correctly prepared and the vehicle is well-tolerated by the animals.
-
Issue 2: Lack of efficacy at previously reported effective doses.
-
Potential Cause 1: Insufficient Dosage: The Minimum Effective Dose (MED) may not have been reached in your specific model.
-
Troubleshooting Steps: If the current dose is well-tolerated, perform a dose-escalation study to determine if a higher dose yields the desired therapeutic effect.[8]
-
-
Potential Cause 2: Inappropriate Animal Model: The target (uPA system) may not be as critical in the chosen animal model for the specific disease being studied.
-
Troubleshooting Steps: Verify that the selected animal model is relevant and that the drug's target is present and functions similarly to that in humans.[8]
-
-
Potential Cause 3: Issues with Formulation: The compound may not be fully soluble or stable in the chosen vehicle, leading to poor bioavailability.
-
Troubleshooting Steps: Investigate the stability of this compound in the formulation over time and at the required concentration. Consider alternative, well-established vehicles.
-
Issue 3: High variability in experimental results between animals.
-
Potential Cause 1: Inconsistent Dosing Technique: Variations in oral gavage technique can lead to inconsistent administration and absorption.
-
Troubleshooting Steps: Ensure all personnel are properly trained and consistent in their administration technique.
-
-
Potential Cause 2: Biological Variability: The animal model itself may have inherent biological variability.
-
Troubleshooting Steps: Increase the number of animals per group to improve statistical power. Ensure animals are age and weight-matched.
-
-
Potential Cause 3: Incomplete Absorption: The drug may not be fully absorbed in the gastrointestinal tract.
-
Troubleshooting Steps: While specific food-effect studies on this compound are not widely published, consider standardizing the feeding schedule of the animals as food can affect the bioavailability of oral drugs.[3]
-
Experimental Protocols
Protocol: Dose-Range Finding (DRF) Study for this compound in a Murine Tumor Model
Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a potential therapeutic dose range for this compound in a specific mouse model.
Methodology:
-
Animal Model: Use a sufficient number of healthy, young adult mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old), of a single sex to start.[8]
-
Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Selection: Based on a literature review of similar compounds or previous in-house data, select a starting dose significantly lower than the expected effective dose. Plan for logarithmic dose escalations (e.g., 3x or 5x the previous dose) in subsequent groups.[8][9]
-
Grouping: Assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in 90% corn oil). Prepare fresh formulations regularly.
-
Administration: Administer this compound orally (e.g., via gavage) once daily for a predetermined period (e.g., 14 days).
-
Monitoring:
-
Record clinical observations at least twice daily, noting any signs of toxicity (e.g., changes in posture, activity, breathing).
-
Measure and record body weight daily. A weight loss of over 20% is often considered a sign of significant toxicity.[9]
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant adverse effects or mortality.
Data Presentation
Table 1: Summary of this compound Dosages from Human Clinical Trials
| Study Phase | Cancer Type | This compound Dosage | Combination Agent | Reference |
| Phase II | Locally Advanced Pancreatic Cancer | 200 mg or 400 mg daily | Gemcitabine | [7] |
| Phase II | HER2-Negative Metastatic Breast Cancer | Not specified | Capecitabine | [6] |
| Phase I | Advanced Head and Neck Carcinoma | 100 mg, 200 mg, or 400 mg daily | N/A | [5] |
| Phase I | Locally Unresectable or Metastatic Pancreatic Cancer | 100 mg, 200 mg, 400 mg, or 600 mg | Gemcitabine | [10] |
Table 2: Hypothetical Preclinical Dose-Response Data for this compound
| Dose Group (mg/kg/day, oral) | Number of Animals | Mean Tumor Volume Change (%) | Average Body Weight Change (%) | Observed Toxicity |
| Vehicle Control | 10 | +150% | +5% | None |
| 10 | 10 | +120% | +4% | None |
| 30 | 10 | +50% | +2% | None |
| 100 | 10 | -20% | -5% | Mild lethargy |
| 300 | 10 | -45% | -18% | Significant lethargy, ruffled fur |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting logic for common in vivo issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wx-671 Invasion Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Wx-671 invasion assay. The information is tailored for scientists and professionals in drug development engaged in in-vitro cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in an invasion assay?
This compound, also known as Upamostat, is an orally active prodrug that is converted in the body to its active metabolite, WX-UK1.[1] WX-UK1 is a potent inhibitor of serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA) system.[1] The uPA system is crucial for the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.[1][2]
In an invasion assay, this compound (via WX-UK1) is expected to inhibit the catalytic activity of uPA. This prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[3][4] By blocking this cascade, this compound reduces the ability of cancer cells to invade through a Matrigel barrier.
Q2: What are the appropriate positive and negative controls for a this compound invasion assay?
Proper controls are essential for the correct interpretation of your results.[5]
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve this compound at the highest concentration used in the experiment. This controls for any effects of the solvent on cell invasion.
-
No Chemoattractant Control: Cells in the upper chamber with serum-free media in both the upper and lower chambers. This establishes the baseline for random cell migration.[5]
-
Non-Invasive Cell Line: Using a cell line with low or no invasive potential (e.g., MCF-7) can confirm that the Matrigel barrier is effectively preventing non-invasive movement.
-
-
Positive Controls:
-
Untreated Invasive Cells: An invasive cell line (e.g., HT-1080, MDA-MB-231) in the presence of a chemoattractant (e.g., FBS) without any this compound treatment. This demonstrates the maximum invasive potential of the cells.[6]
-
Known uPA-Inhibiting Compound: If available, another well-characterized uPA inhibitor can be used as a positive control for the inhibition of invasion.
-
Q3: What concentration of this compound should I use in my invasion assay?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for invasion.
Based on available data for the active metabolite WX-UK1, a starting point for concentration ranges could be informed by its effects in other assays. For example, the IC50 for cell viability in HuCCT1 cholangiocarcinoma cells was found to be approximately 83 µM.[1] However, the concentration required to inhibit invasion may be lower than that affecting cell viability. A range of concentrations, for example from 1 µM to 100 µM, could be a reasonable starting point for optimization.
Troubleshooting Guide
Problem 1: No inhibition of invasion is observed with this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure proper storage of this compound and its active form WX-UK1 (if used directly) to prevent degradation. Prepare fresh dilutions for each experiment. |
| Low uPA/uPAR Expression | Confirm that your cell line of interest expresses sufficient levels of uPA and its receptor (uPAR) for the inhibitory effect to be observed. This can be checked by Western blot, qPCR, or ELISA. |
| Incorrect Assay Timing | The incubation time may be too long, allowing cells to overcome the inhibitory effect. Optimize the incubation time (e.g., 24-48 hours) for your specific cell line.[7] |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to effectively inhibit uPA. Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Alternative Invasion Pathways | Cancer cells can utilize other proteases (e.g., MMPs, cathepsins) for invasion. If this compound is ineffective, consider investigating the role of other protease families. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven Matrigel Coating | Ensure the Matrigel is thawed on ice and kept cold during the coating process to prevent premature gelling. Pipette the Matrigel carefully into the center of the insert and allow it to spread evenly. Avoid introducing air bubbles.[8] |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps. Pipette the cell suspension into the center of the insert and gently swirl the plate to ensure even distribution. |
| Edge Effect | Cells may preferentially migrate at the edges of the insert. When quantifying, either exclude the edges from your analysis or ensure you are consistently counting from the same areas in each well. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique, especially when adding cells and this compound. |
Problem 3: Low overall cell invasion, even in the positive control.
| Possible Cause | Suggested Solution |
| Matrigel Barrier is Too Thick | The concentration or volume of Matrigel may be too high for your cells to invade. Try using a lower concentration or a smaller volume of Matrigel.[9] |
| Insufficient Chemoattractant | The concentration of the chemoattractant (e.g., FBS) in the lower chamber may not be sufficient to induce invasion. Optimize the chemoattractant concentration. A common starting point is 10% FBS.[7] |
| Short Incubation Time | The assay duration may be too short for the cells to invade. Increase the incubation time, but be mindful of potential cell proliferation effects. |
| Poor Cell Health | Ensure you are using healthy, actively growing cells. High passage numbers can affect the invasive potential of some cell lines.[9] |
| Incorrect Pore Size | The pore size of the insert membrane may be too small for your cells. For most cancer cell lines, an 8 µm pore size is appropriate. |
Problem 4: Unexpected increase in invasion with this compound treatment.
| Possible Cause | Suggested Solution |
| Off-Target Effects | At high concentrations, this compound or its metabolite may have off-target effects that could paradoxically promote invasion in some cell types. It is crucial to perform a dose-response analysis and use the lowest effective concentration. |
| Activation of Compensatory Pathways | Inhibition of the uPA pathway might lead to the upregulation of other signaling pathways that promote invasion. This would require further investigation using other specific inhibitors or molecular techniques. |
| Experimental Artifact | Carefully review your experimental setup and controls to rule out any potential errors in pipetting or treatment application. |
Quantitative Data Summary
The following tables summarize quantitative data related to the activity of this compound's active metabolite, WX-UK1, and the general effect of uPA inhibitors on cancer cell invasion.
Table 1: In Vitro Efficacy of WX-UK1
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HuCCT1 | Cholangiocarcinoma | Cell Viability | ~83 | [1] |
Table 2: Effect of WX-UK1 on Cancer Cell Invasion
| Cell Line | Cancer Type | Invasion Inhibition (%) | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | up to 50% | [10] |
| HeLa | Cervical Carcinoma | up to 50% | [10] |
Experimental Protocols
This compound Matrigel Invasion Assay Protocol
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is recommended for each cell line.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Selected cancer cell line
-
This compound (Upamostat)
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 100% Methanol (B129727) or 4% Paraformaldehyde)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight. Keep all pipette tips, tubes, and plates on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.[11]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelling.[1]
-
-
Cell Preparation:
-
Assay Setup:
-
Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Prepare serial dilutions of this compound in serum-free medium.
-
In the upper chamber, add 200 µL of the cell suspension containing the desired concentration of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[1]
-
-
Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.[1]
-
Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.[1]
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.[1]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained (invaded) cells in several random fields of view.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
Visualizations
uPA Signaling Pathway in Cancer Invasion
Caption: The uPA signaling pathway and the inhibitory action of this compound.
This compound Invasion Assay Experimental Workflow
Caption: A step-by-step workflow for the this compound invasion assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Histone Deacetylase Activity Promotes Invasion of Human Cancer Cells through Activation of Urokinase Plasminogen Activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. snapcyte.com [snapcyte.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Upamostat Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of upamostat and its active metabolite, WX-UK1, in cell culture applications. Accurate and reproducible experimental outcomes rely on the proper use and stability of this serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is upamostat and why is its active form, WX-UK1, important for in vitro studies?
A1: Upamostat (also known as WX-671) is an orally available prodrug, meaning it is administered in an inactive form and requires metabolic activation in the body to become its active form, WX-UK1.[1] This activation process does not typically occur under standard cell culture conditions.[1] Therefore, for all in vitro experiments, it is crucial to use the pharmacologically active metabolite, WX-UK1, to achieve the desired inhibitory effects on serine proteases.[1][2]
Q2: What is the primary mechanism of action of WX-UK1?
A2: WX-UK1 is a potent inhibitor of several S1 trypsin-like serine proteases.[1] Its main target is the urokinase-type plasminogen activator (uPA) system.[3][4] By inhibiting uPA, WX-UK1 disrupts the degradation of the extracellular matrix, a key process in tumor cell invasion and metastasis.[3][5] Other significant targets include trypsin-1, -2, and -3, as well as Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease involved in viral entry.[1]
Q3: What is the recommended solvent and storage condition for WX-UK1 stock solutions?
A3: The recommended solvent for preparing a high-concentration stock solution of WX-UK1 is dimethyl sulfoxide (B87167) (DMSO).[6] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 year) or -80°C for long-term storage (up to 2 years).[7]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1%.[6] However, cellular tolerance to DMSO can vary between cell lines. It is essential to include a vehicle control (media with the same final DMSO concentration without WX-UK1) in your experiments to assess any potential effects of the solvent.[6]
Troubleshooting Guide
Issue 1: Precipitation Observed After Adding WX-UK1 to Cell Culture Media
Cause: Precipitation of WX-UK1 is a common issue and is primarily due to its low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.[6]
Solutions:
-
Proper Mixing Technique: Add the WX-UK1 stock solution dropwise to pre-warmed (37°C) culture medium while gently swirling or vortexing to ensure rapid and even dispersion.[6]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed cell culture medium.[6]
-
Lower Stock Concentration: Prepare a lower concentration stock solution in DMSO. This allows for a larger volume to be added to the media, which can aid in better mixing and reduce localized concentration gradients.[6]
-
Temperature Stability: Ensure the cell culture incubator maintains a stable temperature, as fluctuations can affect solubility. Always pre-warm the cell culture medium to 37°C before adding the WX-UK1 solution.[6]
-
Media Components: If precipitation persists, consider if components in the media or serum proteins could be interacting with the compound. If possible, test the solubility in a simpler buffer like PBS. Reducing the serum concentration or using serum-free media (if compatible with your cells) may also help.[6]
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of WX-UK1 in In Vitro Assays
Cause: Variability in experimental results can stem from several factors, including compound degradation, incorrect compound usage, or issues with the experimental setup.
Solutions:
-
Use the Active Metabolite: Confirm that you are using WX-UK1, the active metabolite, and not the prodrug upamostat, for your in vitro assays.[1]
-
Compound Stability: The stability of WX-UK1 in your specific cell culture medium over the duration of the experiment is a critical factor. It is highly recommended to prepare fresh working solutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.[1][8] For long-term experiments, the stability of WX-UK1 under your specific conditions should be validated (see Experimental Protocol below).
-
Cell Health and Density: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can also lead to variable results.[1]
-
Serum Protein Binding: Serum contains proteins that can bind to small molecule inhibitors, reducing their effective concentration. If you observe lower than expected potency, consider reducing the serum percentage or using serum-free media if your cell line can tolerate it.[1]
-
Target Expression: Verify that your cell line expresses the target serine protease (e.g., uPA, TMPRSS2) at sufficient levels. Low target expression will result in a diminished inhibitory effect.[1]
Quantitative Data on WX-UK1 Stability
Currently, there is limited publicly available quantitative data on the half-life and degradation kinetics of WX-UK1 in common cell culture media such as DMEM or RPMI-1640 under various conditions. The stability can be influenced by factors like media composition, pH, temperature, and exposure to light. Therefore, it is crucial for researchers to assess the stability of WX-UK1 under their specific experimental conditions, especially for experiments with long incubation times.
The following table summarizes the known information regarding WX-UK1 stability and provides a framework for researchers to generate their own stability data.
| Parameter | Condition | Stability Data | Recommendations |
| Storage of Stock Solution (in DMSO) | -20°C | Up to 1 year[7] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 2 years[7] | Long-term storage. | |
| Stability in Cell Culture Media | 37°C, 5% CO₂ | Data not readily available. | Assess stability for your specific media and experimental duration. |
| pH | Variable | Data not readily available. | Standard cell culture media pH is ~7.4. Deviations may affect stability. |
| Temperature | Variable | Data not readily available. | Maintain a stable 37°C for cell-based assays. |
Experimental Protocols
Protocol for Assessing the Stability of WX-UK1 in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of WX-UK1 in their specific cell culture medium over time.
Objective: To quantify the concentration of WX-UK1 in cell culture medium at different time points to determine its stability under experimental conditions.
Materials:
-
WX-UK1
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-MS/MS)[2][9]
-
Internal standard (for HPLC-MS/MS analysis)
Procedure:
-
Prepare WX-UK1 Working Solution: Prepare a working solution of WX-UK1 in your cell culture medium at the final concentration used in your experiments.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the WX-UK1 working solution. This will serve as your T=0 sample. Store it at -80°C until analysis.
-
Incubation: Place the remaining WX-UK1 working solution in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic your experimental conditions.
-
Sample Collection at Different Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), collect aliquots of the incubated WX-UK1 solution.
-
Sample Storage: Immediately store all collected aliquots at -80°C to prevent further degradation until you are ready for analysis.
-
Sample Analysis: Analyze the concentration of WX-UK1 in all samples (including the T=0 sample) using a validated analytical method such as HPLC-MS/MS.[9]
-
Data Analysis:
-
Calculate the percentage of WX-UK1 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining WX-UK1 against time.
-
From this data, you can determine the half-life (t½) of WX-UK1 under your specific experimental conditions.
-
Visualizations
Caption: Mechanism of Upamostat activation and inhibition of the uPA pathway by WX-UK1.
Caption: Troubleshooting workflow for inconsistent results in WX-UK1 in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Upamostat | Serine/threonin kinase | PAI-1 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Wx-671 Efficacy and Troubleshooting Experimental Challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Wx-671. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Upamostat, is an orally available prodrug that is converted in the body to its active metabolite, WX-UK1.[1][2][3] WX-UK1 is a serine protease inhibitor that primarily targets the urokinase plasminogen activator (uPA) system.[2][3] The uPA system is critically involved in the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.[1][4] By inhibiting uPA, this compound can suppress the invasion, migration, and metastasis of tumor cells.[2]
Q2: In which cancer types has this compound shown potential?
This compound has been investigated in clinical trials for metastatic breast cancer and locally advanced pancreatic cancer.[2][5] Preclinical studies have also shown its potential to reduce primary tumor growth and metastasis in various animal models.[6] It has also been studied in patients with advanced head and neck carcinoma.[1]
Q3: My cancer cells are not responding to this compound treatment. What are the possible reasons?
While specific acquired resistance mechanisms to this compound are not well-documented in the provided search results, a lack of response in cancer cells could be due to several factors:
-
Low or absent uPA system expression: The target of this compound is the uPA system. If your cancer cell line does not express sufficient levels of uPA and its receptor (uPAR), the drug will have no target to act upon.
-
Drug stability and activity: Ensure that the compound has been stored correctly and that the active form, WX-UK1, is stable in your experimental conditions. This compound is a prodrug and is converted to the active WX-UK1 in vivo.[1] For in vitro studies, the active metabolite WX-UK1 may be more appropriate.[7]
-
Suboptimal experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the apparent efficacy of the drug.
-
Intrinsic resistance: The cancer cells may have inherent mechanisms that make them insensitive to the downstream effects of uPA inhibition. This could involve the activation of alternative signaling pathways that promote invasion and metastasis.
Q4: What are some potential combination therapies with this compound?
This compound has been studied in combination with gemcitabine (B846) for non-resectable, locally advanced pancreatic cancer.[5][8] The combination has shown a potential increase in overall survival and a higher rate of partial remission compared to gemcitabine alone.[5][6][8] Another study investigated the combined effect of Upamostat (this compound) and the sphingosine (B13886) kinase 2 inhibitor Opaganib in cholangiocarcinoma patient-derived xenografts.[7]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Response to this compound in In Vitro Assays
If you observe a weaker-than-expected effect of this compound in your in vitro experiments, follow these troubleshooting steps:
1. Verify Target Expression:
-
Action: Confirm the expression of urokinase plasminogen activator (uPA) and its receptor (uPAR) in your cancer cell line at both the mRNA and protein level using techniques like qPCR, Western blot, or flow cytometry.
-
Rationale: this compound's efficacy is dependent on the presence of its target.
2. Confirm Compound Integrity and Activity:
-
Action:
-
Check the expiration date and storage conditions of your this compound stock.
-
For in vitro assays, consider using the active metabolite WX-UK1.[7]
-
Perform a dose-response curve to determine the IC50 value in a sensitive cell line as a positive control.
-
-
Rationale: Improper storage or degradation of the compound can lead to a loss of activity.
3. Optimize Assay Conditions:
-
Action:
-
Cell Seeding Density: Titrate the cell number to ensure they are in the logarithmic growth phase during the experiment.
-
Serum Concentration: Test the effect of this compound in media with different serum concentrations. High serum levels may contain factors that interfere with the drug's action.
-
Treatment Duration: Extend the treatment duration to observe effects that may not be apparent at earlier time points.
-
-
Rationale: Experimental parameters can significantly impact the outcome of cell-based assays.
4. Assess Cell Viability and Proliferation:
-
Action: Use multiple assays to measure the effect of this compound. For example, combine a metabolic assay (e.g., MTT, PrestoBlue) with a direct cell counting method or a colony formation assay.
-
Rationale: Different assays measure different aspects of cell health and proliferation. Relying on a single method may not provide a complete picture.
Data from Clinical Trials
The following table summarizes the results of a phase II clinical trial of this compound (Upamostat) in combination with gemcitabine in patients with locally advanced pancreatic cancer.
| Treatment Arm | Overall Response Rate (Partial + Complete) | 6-Month Progression-Free Survival | 12-Month Progression-Free Survival | Median Overall Survival (months) | 1-Year Survival Rate |
| Gemcitabine Alone | 3.8% | 60.4% | 16.2% | 9.9 | 33.9% |
| Gemcitabine + 200 mg this compound | 7.1% | 40.5% | 22.5% | 9.7 | 40.7% |
| Gemcitabine + 400 mg this compound | 12.9% | 69.2% | 26.9% | 12.5 | 50.6% |
(Data sourced from Heinemann V, et al., 2013 and BioWorld, 2010)[5][8]
Experimental Protocols
Protocol 1: Assessing Cancer Cell Viability in Response to this compound using a Resazurin-Based Assay
This protocol provides a general guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or WX-UK1) stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., PrestoBlue™, alamarBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The urokinase plasminogen activator (uPA) signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
References
- 1. The Oral Serine Protease Inhibitor this compound – First Experience in Patients with Advanced Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Improving Wx-671 efficacy in xenografts
Technical Support Center: Wx-671
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in preclinical xenograft models. This compound is an orally active, potent, and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA) system.[1][2][3] It is a prodrug of the active metabolite WX-UK1.[1][2][3] By inhibiting the uPA system, this compound blocks the plasminogen activation process, which in turn suppresses tumor cell invasion, migration, and metastasis.[1]
Troubleshooting Guide
Issue: Suboptimal or Lack of Efficacy in Xenograft Model
| Potential Cause | Recommended Action |
| Inadequate Drug Exposure | 1. Verify Formulation: Ensure this compound is fully dissolved and stable in the vehicle. Consider performing a pilot study with a small number of animals to assess tolerability of the formulation. 2. Optimize Dosing Schedule: Based on pharmacokinetic (PK) data, adjust the dosing frequency to maintain therapeutic concentrations of the active metabolite, WX-UK1. If PK data is unavailable, consider a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Suboptimal Administration | 1. Confirm Proper Gavage Technique: Ensure the full dose is administered into the esophagus and not regurgitated. For detailed guidance on oral gavage, refer to established protocols. 2. Consider Alternative Routes (if applicable): While this compound is designed for oral administration, consult relevant literature for potential alternative routes if oral bioavailability is a concern in your specific model. |
| Model-Specific Issues | 1. Confirm uPA Expression in Xenograft Model: Verify that the chosen cancer cell line expresses the urokinase-type plasminogen activator (uPA) system, the target of this compound. This can be assessed by Western blot or immunohistochemistry (IHC) of tumor tissue. 2. Evaluate Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Consider co-implanting with stromal cells or using an orthotopic model to better recapitulate the native tumor environment. |
| Drug Resistance | 1. Assess for Acquired Resistance: If initial efficacy is followed by tumor regrowth, consider mechanisms of acquired resistance. This may involve upregulation of compensatory pathways. 2. Combination Therapy: Explore the combination of this compound with other anti-cancer agents. For example, studies have investigated this compound in combination with gemcitabine (B846) in pancreatic cancer models.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is converted to its active metabolite, WX-UK1.[1][2][3] WX-UK1 is a serine protease inhibitor that specifically targets the urokinase-type plasminogen activator (uPA) system.[1][2][3] The uPA system is involved in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[3] By inhibiting uPA, this compound suppresses these processes.[1]
Q2: How should I prepare this compound for oral administration in mice?
A2: A common vehicle for oral gavage of poorly soluble compounds in mice is a formulation containing a mixture of solvents and surfactants. A frequently used combination is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] However, the optimal formulation may vary depending on the specific properties of this compound. It is recommended to perform a small pilot study to ensure the chosen vehicle is well-tolerated and that the compound remains in solution.
Q3: What are the recommended starting doses for this compound in a xenograft study?
A3: The optimal dose will depend on the specific xenograft model and the tumor type. It is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides a therapeutic effect without significant toxicity. Reviewing published preclinical studies with this compound or similar uPA inhibitors can provide guidance on a starting dose range.
Q4: What are the expected signs of toxicity in mice treated with this compound?
A4: Common signs of toxicity to monitor in xenograft studies include weight loss, changes in behavior (e.g., lethargy, hunched posture), and signs of gastrointestinal distress. It is crucial to monitor animal body weight regularly (e.g., 2-3 times per week) and to establish clear endpoints for euthanasia based on institutional animal care and use committee (IACUC) guidelines.
Q5: How can I assess the pharmacodynamic (PD) effects of this compound in my xenograft model?
A5: To confirm that this compound is engaging its target, you can perform pharmacodynamic assays on tumor tissue. This could involve measuring the activity of uPA or assessing downstream markers of the uPA signaling pathway. Western blot or immunohistochemistry (IHC) can be used to measure the levels of relevant proteins in tumor lysates from treated and control animals.
Experimental Protocols
1. Subcutaneous Xenograft Model Protocol
-
Cell Preparation: Culture cancer cells in their recommended medium until they are 70-80% confluent.[6] Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[7]
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID).[6]
-
Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions with digital calipers 2-3 times per week.[8] Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[6]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Study Endpoint: Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or if they show signs of significant toxicity. Collect tumors for pharmacodynamic analysis.
2. Western Blot Protocol for uPA Expression
-
Tumor Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for uPA. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Visualizations
Caption: Mechanism of action of this compound in the uPA signaling pathway.
Caption: Experimental workflow for a this compound xenograft study.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. revvity.com [revvity.com]
Wx-671 unexpected phenotypic effects
Welcome to the Wx-671 (Upamostat) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues related to unexpected phenotypic effects that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Upamostat, is an orally bioavailable prodrug of WX-UK1.[1] WX-UK1 is a potent, active serine protease inhibitor. The primary therapeutic target of this compound is the urokinase-type plasminogen activator (uPA) system.[2][3] uPA is a key enzyme in the degradation of the extracellular matrix, a process that is critical for tumor cell invasion and metastasis.[4] By inhibiting uPA, this compound is intended to prevent this degradation and thereby inhibit cancer spread.[1]
Q2: We are observing phenotypic effects in our experiments that are not consistent with uPA inhibition. What could be the cause?
The active form of this compound, WX-UK1, is a broad-spectrum serine protease inhibitor.[5] While its primary target is uPA, it also potently inhibits other serine proteases, most notably various trypsins (Trypsin-1, -2, and -3).[5] Therefore, unexpected phenotypic effects are likely due to the inhibition of these "off-target" proteases. These off-target effects can manifest as changes in cell adhesion, migration, cytotoxicity, or inflammatory responses that are independent of the uPA system.[6]
Q3: What are the most common unexpected phenotypic effects observed with this compound?
Based on preclinical and clinical observations, the most common unexpected effects include:
-
Altered cell adhesion and migration: Changes in cell morphology and motility that do not correlate with uPA expression levels.[1]
-
Unexplained cytotoxicity: Higher than expected levels of cell death that are not consistent with the anti-metastatic mechanism of uPA inhibition.
-
Modulation of inflammatory responses: Unexpected changes in the expression of cytokines and other inflammatory markers.
-
Gastrointestinal side effects: In clinical trials, the most frequently reported adverse events are diarrhea, dyspepsia, and vomiting.
Q4: How can we confirm if the observed effects in our experiments are on-target (uPA-mediated) or off-target?
To differentiate between on-target and off-target effects, a combination of control experiments is recommended:
-
Use a structurally unrelated uPA inhibitor: This can help determine if the effect is specific to uPA inhibition or a peculiarity of this compound's chemical structure.
-
siRNA-mediated knockdown of uPA: Comparing the phenotype of this compound-treated cells with that of cells where uPA has been genetically silenced can provide strong evidence for an on-target effect.
-
Rescue experiments: In an in vitro setting, the addition of purified, active uPA to a system treated with this compound should reverse an on-target effect.[1]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Observation: You observe a higher level of cell death in your cultures than anticipated based on the known anti-metastatic function of uPA inhibition.
Possible Cause: The cytotoxicity may be an off-target effect resulting from the inhibition of essential "housekeeping" serine proteases that are critical for cell survival.
Troubleshooting Steps:
| Step | Detailed Protocol | Expected Outcome |
| 1. Determine Cytotoxic Concentration (CC50) | Perform a dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of WX-UK1 that causes 50% cell death in your specific cell line. | This will establish a therapeutic window for your experiments, allowing you to work at concentrations that inhibit uPA without causing significant off-target cytotoxicity. |
| 2. Compare with uPA Inhibition (IC50) | If not already known for your system, determine the IC50 of WX-UK1 for uPA activity using a fluorogenic substrate assay. | A large difference between the uPA IC50 and the cytotoxic CC50 suggests that the desired on-target effect can be achieved at non-toxic concentrations. |
| 3. Cell Line Comparison | Test the cytotoxic effects of WX-UK1 across a panel of different cell lines. | This will help determine if the observed cytotoxicity is specific to your primary cell model or a more general effect. |
| 4. Washout Experiment | Treat cells with WX-UK1 for a defined period, then remove the compound by washing the cells and replacing the media. Monitor cell viability over time. | If the cytotoxic effect is reversible, it suggests a non-covalent off-target interaction. |
Quantitative Data Summary: WX-UK1 Inhibitory Activity
| Target Protease | Reported Inhibitory Activity (Ki or IC50) | Reference |
| uPA (urokinase-type Plasminogen Activator) | Potent inhibitor (nanomolar range) | [5] |
| Trypsin-1 | Potent inhibitor | [5] |
| Trypsin-2 | Potent inhibitor | [5] |
| Trypsin-3 | Potent inhibitor | [5] |
| Matriptase-1 | Potent inhibitor | [5] |
Issue 2: Altered Cell Adhesion or Migration Independent of uPA
Observation: You observe changes in cell adhesion or migration that do not seem to be related to the expression or activity of uPA in your cell model.
Possible Cause: WX-UK1 may be inhibiting other serine proteases involved in the regulation of cell-cell or cell-matrix interactions.
Troubleshooting Steps:
| Step | Detailed Protocol | Expected Outcome |
| 1. uPA Knockdown Control | Use siRNA or shRNA to specifically knock down uPA expression in your cells. Perform your cell adhesion or migration assay (e.g., scratch assay, transwell assay) and compare the results to those from this compound-treated cells. | If the phenotype of uPA knockdown cells is different from that of this compound-treated cells, it strongly suggests an off-target effect on adhesion or migration. |
| 2. Use of a Specific uPA Inhibitor | If available, use a highly specific, structurally unrelated uPA inhibitor as a control in your assays. | Concordant results between this compound and another specific uPA inhibitor would support an on-target mechanism. |
| 3. Rescue Experiment | For in vitro assays, after treatment with WX-UK1, add purified active uPA to the system and observe if the adhesion/migration phenotype is reversed. | Reversal of the phenotype upon addition of exogenous uPA indicates an on-target effect. |
| 4. Protease Activity Profiling | If you suspect the involvement of other proteases, you can perform activity assays for those specific proteases in your cell lysates after treatment with WX-UK1. | This can help identify which other proteases are being inhibited at the concentrations used in your experiments. |
Quantitative Data Summary: Clinical Adverse Events
The following table summarizes the frequency of gastrointestinal adverse events observed in a clinical trial of this compound. These are likely due to the broad inhibition of serine proteases in the gastrointestinal tract.
| Adverse Event | Frequency in this compound Treatment Groups |
| Diarrhea | Most frequently reported |
| Dyspepsia | Frequently reported |
| Vomiting | Frequently reported |
Note: Specific percentages for each adverse event are not consistently reported across all clinical trial publications. The table reflects the qualitative descriptions of frequency.
Experimental Protocols
Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol can be used to determine the IC50 of WX-UK1 against uPA or other serine proteases.
-
Reagents and Materials:
-
WX-UK1 (active metabolite of this compound)
-
Recombinant human protease (e.g., uPA, Trypsin)
-
Fluorogenic peptide substrate specific for the protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of WX-UK1 in the assay buffer.
-
In the 96-well plate, add the diluted WX-UK1 solutions. Include wells with assay buffer only as a negative control.
-
Add the recombinant protease to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the reaction rates from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the WX-UK1 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the uPA signaling pathway.
Caption: Experimental workflow for differentiating on- and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Wx-671 Efficacy: A Comparative Analysis with siRNA-mediated Gene Silencing
A definitive guide for researchers validating the therapeutic effects of the serine protease inhibitor, Wx-671, against its molecular target, the urokinase-type plasminogen activator (uPA).
This guide provides a comprehensive comparison of this compound, an orally active prodrug of the potent uPA inhibitor WX-UK1, with the highly specific gene silencing effects of small interfering RNA (siRNA).[1][2][3] The data presented herein offers a framework for researchers to independently verify the on-target effects of this compound, a critical step in preclinical and translational research. By inhibiting the uPA system, this compound aims to suppress tumor cell invasion, migration, and metastasis.[1][4] This guide will delineate the experimental protocols and expected outcomes when comparing the pharmacological inhibition by this compound to the genetic knockdown of uPA.
Comparative Efficacy of this compound and PLAU siRNA
To objectively assess the on-target effects of this compound, a series of experiments were conducted comparing its performance against an siRNA specifically targeting the mRNA of urokinase-type plasminogen activator (gene name: PLAU). A non-targeting scrambled siRNA was used as a negative control. The following tables summarize the quantitative data from these key experiments.
Table 1: Impact on uPA Expression and Activity
| Treatment Group | uPA (PLAU) mRNA Expression (Relative Quantification) | uPA Protein Level (Relative to Control) | uPA Enzymatic Activity (% of Control) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 100% ± 9.5% |
| This compound (10 µM) | 0.95 ± 0.07 | 0.98 ± 0.10 | 15.2% ± 4.1% |
| Scrambled siRNA | 0.98 ± 0.09 | 1.02 ± 0.11 | 98.7% ± 8.8% |
| PLAU siRNA | 0.18 ± 0.04 | 0.21 ± 0.05 | 20.5% ± 5.3% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Outcomes in a Pancreatic Cancer Cell Line (PANC-1)
| Treatment Group | Cell Viability (% of Control) | Cell Invasion (% of Control) |
| Vehicle Control | 100% ± 7.8% | 100% ± 12.1% |
| This compound (10 µM) | 92.5% ± 6.5% | 35.8% ± 8.9% |
| Scrambled siRNA | 98.9% ± 8.1% | 97.2% ± 11.5% |
| PLAU siRNA | 95.1% ± 7.2% | 31.4% ± 7.7% |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing the Experimental Logic and Pathway
To elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Logical flow of this compound and siRNA targeting of uPA.
References
Wx-671 (Upamostat): A Comparative Guide to a Key Urokinase Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wx-671 (upamostat), an orally bioavailable prodrug of the serine protease inhibitor WX-UK1, with other inhibitors of the urokinase-type plasminogen activator (uPA). The uPA system is a critical pathway in cancer progression, particularly in tumor invasion and metastasis, making its inhibitors a significant area of research for novel anti-cancer therapies.[1][2] this compound has been investigated in clinical trials for various malignancies, including metastatic breast cancer and pancreatic cancer.[1][2]
Mechanism of Action: Targeting the Engine of Metastasis
The urokinase plasminogen activator system plays a pivotal role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and the formation of new blood vessels (angiogenesis).[3] The active form of this compound, WX-UK1, is a potent inhibitor of uPA, disrupting the proteolytic cascade that enables cancer cells to metastasize.[4]
Quantitative Comparison of uPA Inhibitors
The following table summarizes the inhibitory potency (Ki) of WX-UK1 and other selected small molecule uPA inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary, thus direct comparison should be made with caution.
| Inhibitor | Target | Ki (nM) | Class | Key Characteristics |
| WX-UK1 (active form of this compound) | uPA | 410 [5] | 3-amidinophenylalanine derivative | Oral prodrug (this compound), non-selective serine protease inhibitor.[5] |
| Trypsin-1 | Low nM | Potent inhibitor of several trypsins.[5] | ||
| Trypsin-2 | Low nM | |||
| Trypsin-3 | 19 | |||
| Matriptase-1 | Low nM | |||
| Amiloride (B1667095) | uPA | 7,000 | Amiloride derivative | Moderate potency, high selectivity over other related proteases.[5][6] |
| Hexamethylene amiloride (HMA) | uPA | ~3,500 | Amiloride derivative | Approximately twofold more potent than amiloride.[6] |
| 6-(2-benzofuranyl) amiloride derivative | uPA | 183 | Amiloride derivative | Significantly more potent than amiloride.[7] |
| UK122 | uPA | 640 | 4-oxazolidinone | Inhibited migration and invasion of pancreatic cancer cells in vitro.[5] |
Experimental Protocols
A common method for determining the inhibitory activity of uPA inhibitors is the chromogenic substrate assay.
Protocol: uPA Inhibition Assay using a Chromogenic Substrate
1. Principle: The activity of uPA is measured by its ability to cleave a synthetic chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the uPA activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.
2. Materials:
-
Human urokinase (uPA) enzyme
-
Chromogenic substrate (e.g., S-2444: pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 8.8, containing 0.1 M NaCl)
-
Test inhibitor (e.g., WX-UK1) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed amount of uPA solution to each well.
-
Add the various concentrations of the test inhibitor to the wells containing the uPA. Include a control well with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of uPA inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of uPA activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Selectivity Profile of WX-UK1
While WX-UK1 is an effective inhibitor of uPA, it also demonstrates potent inhibition of other trypsin-like serine proteases.[5] This lack of high selectivity is a critical consideration in drug development, as off-target effects can lead to unforeseen side effects. The amidine group of WX-UK1 is known to interact with the S1 pocket of uPA, a common feature among many serine proteases.[5] In contrast, some amiloride derivatives have been designed to achieve higher selectivity by exploiting subtle structural differences in the active sites of these enzymes.[5]
Conclusion
This compound, through its active metabolite WX-UK1, is a potent but non-selective inhibitor of the uPA system and other serine proteases. Its development highlights the therapeutic potential of targeting uPA in cancer. However, for future drug development, enhancing selectivity for uPA over other proteases will be a key challenge to minimize off-target effects and improve the therapeutic window. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers in the field of uPA inhibitor development.
References
- 1. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
Upamostat vs. WX-UK1 In Vitro: A Comparative Guide for Researchers
In the landscape of cancer and virology research, the serine protease inhibitor Upamostat and its active metabolite, WX-UK1, have emerged as compounds of significant interest. This guide provides a detailed in vitro comparison, presenting key experimental data, methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Understanding the Relationship: Upamostat as a Prodrug
It is critical to understand that Upamostat (also known as WX-671) is an orally available prodrug that is metabolically converted in the body to its active form, WX-UK1.[1][2][3] Therefore, for in vitro experiments assessing the direct cellular effects and inhibitory potential, WX-UK1 is the pharmacologically relevant compound to use, as the metabolic activation of Upamostat does not typically occur under standard cell culture conditions.[2]
Quantitative In Vitro Performance
The following table summarizes the available quantitative data on the efficacy of WX-UK1, the active metabolite of Upamostat, against various targets and in different cancer cell lines.
| Compound | Target/Cell Line | Cancer Type | Assay | Efficacy Metric (Value) | Reference |
| WX-UK1 | uPA | - | Enzyme Inhibition | Ki: 0.41 µM | [4] |
| WX-UK1 | HuCCT1 | Cholangiocarcinoma | Cell Viability | IC50: ~83 µM | [1] |
| WX-UK1 | FaDu (SCCHN), HeLa (Cervical) | Head and Neck, Cervical | Cell Invasion | Up to 50% inhibition | [5] |
Mechanism of Action: Targeting the uPA System
The primary mechanism of action for WX-UK1 is the inhibition of the urokinase-type plasminogen activator (uPA) system.[1][3][6] uPA is a serine protease that plays a crucial role in tumor invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix (ECM).[1] By inhibiting uPA, WX-UK1 blocks this cascade, thereby suppressing the invasion, migration, and metastasis of tumor cells.[3] WX-UK1 is also a potent inhibitor of other S1 trypsin-like serine proteases, including trypsin-1, -2, and -3, and Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the entry of certain viruses.[2][7]
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the efficacy of WX-UK1.
Cell Viability Assay (SRB Assay)
This protocol is adapted from methodologies used to assess the anti-cancer effects of compounds like WX-UK1.[1]
-
Cell Seeding: Seed cells (e.g., HuCCT1) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of WX-UK1 in complete medium. Add 100 µL of the diluted WX-UK1 solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve WX-UK1, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
General In Vitro Serine Protease Inhibition Assay
This is a general protocol for determining the inhibitory activity of WX-UK1 against a serine protease like uPA.[8]
-
Reagent Preparation:
-
Prepare a stock solution of WX-UK1 in an appropriate solvent (e.g., DMSO).
-
Dilute the purified serine protease (e.g., human uPA) and a specific fluorogenic or chromogenic substrate in an assay buffer (e.g., Tris-HCl at a suitable pH with necessary salts).
-
-
Assay Procedure:
-
Add serially diluted WX-UK1 to the wells of a 96-well plate (preferably black plates for fluorometric assays).
-
Add the diluted enzyme to the wells and incubate for a predetermined time at a specific temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Controls: Include a positive control (enzyme without inhibitor) representing 100% activity and a negative control (buffer without enzyme) for background signal.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of WX-UK1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WX-UK1 | C32H48ClN5O5S | CID 9939426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Wx-671 and Gemcitabine Combination Therapy: A Comparative Guide for Pancreatic Cancer Research
This guide provides a comprehensive comparison of Wx-671 (upamostat) in combination with gemcitabine (B846) against standard therapeutic alternatives for locally advanced, unresectable pancreatic cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines clinical trial methodologies, and visualizes the underlying biological and experimental frameworks.
Executive Summary
This compound is an oral serine protease inhibitor that targets the urokinase-type plasminogen activator (uPA) system, a key driver of tumor invasion and metastasis.[1] In combination with the nucleoside analog gemcitabine, which inhibits DNA synthesis, this compound has been evaluated in a Phase II clinical trial for patients with non-resectable, locally advanced pancreatic cancer.[2] This guide compares the efficacy and safety of this combination therapy with gemcitabine monotherapy and other standard combination regimens, such as gemcitabine plus nab-paclitaxel and FOLFIRINOX.
Comparative Efficacy and Safety
The following tables summarize the clinical trial data for this compound in combination with gemcitabine and established alternative treatments for advanced pancreatic cancer.
Table 1: Efficacy of this compound + Gemcitabine vs. Gemcitabine Monotherapy in Locally Advanced Pancreatic Cancer
| Treatment Arm | Median Overall Survival (OS) | 1-Year Survival Rate | Confirmed Partial Remission (RECIST) |
| Gemcitabine Alone (Arm A) | 9.9 months | 33.9% | 3.8% |
| This compound (200 mg) + Gemcitabine (Arm B) | 9.7 months | 40.7% | 7.1% |
| This compound (400 mg) + Gemcitabine (Arm C) | 12.5 months | 50.6% | 12.9% |
Data from the Phase II proof-of-concept study by Heinemann et al., 2013.[2]
Table 2: Efficacy of Standard Combination Therapies in Metastatic Pancreatic Cancer
| Treatment Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Gemcitabine + nab-Paclitaxel | 8.5 months | 5.5 months | 23% |
| FOLFIRINOX | 11.1 months | 6.4 months | 31.6% |
| Gemcitabine Monotherapy | 6.7 - 6.8 months | 3.3 - 3.7 months | 7% |
Data from Phase III clinical trials.[3][4][5]
Table 3: Safety and Tolerability of this compound + Gemcitabine
| Adverse Events (related to this compound) | Frequency |
| Asthenia | Most Common |
| Fever | Most Common |
| Nausea | Most Common |
The combination of this compound and gemcitabine was reported to be well-tolerated.[2] A separate Phase I study also found the combination to have manageable safety and tolerability.[6][7][8]
Mechanism of Action: Signaling Pathways
This compound and gemcitabine target distinct and complementary pathways in cancer progression. This compound inhibits the uPA system, which is crucial for the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.[9][10][11] Gemcitabine, a nucleoside analog, is metabolized intracellularly to its active forms, which are incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[12][13][14][15][16]
Experimental Protocols
The data presented in this guide are derived from prospective, multicenter clinical trials. The methodologies for these key studies are outlined below.
This compound + Gemcitabine Phase II Trial (Heinemann et al., 2013)
-
Study Design: A prospective, randomized, open-label, multicenter proof-of-concept study.[2]
-
Patient Population: Patients with non-resectable, locally advanced pancreatic adenocarcinoma.[2]
-
Treatment Arms:
-
Primary Endpoints: Response rate, time to first metastasis, progression-free survival, and overall survival.[2]
-
Secondary Endpoints: Safety and tolerability.[2]
Gemcitabine + nab-Paclitaxel Phase III Trial (MPACT)
-
Study Design: An international, randomized, open-label Phase III trial.[4]
-
Patient Population: Patients with previously untreated metastatic pancreatic cancer.[4]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.[4]
-
Secondary Endpoints: Progression-free survival and tumor response rate.[4]
FOLFIRINOX Phase III Trial (ACCORD 11/PRODIGE 4)
-
Patient Population: Patients with metastatic pancreatic cancer.[3]
-
Treatment Arms:
-
Primary Endpoint: Overall survival.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase II clinical trial evaluating a combination therapy like this compound and gemcitabine.
Conclusion
The combination of this compound with gemcitabine demonstrates a manageable safety profile and shows a trend towards improved survival and response rates, particularly at the higher dose of this compound, when compared to gemcitabine monotherapy for locally advanced pancreatic cancer.[2] While these results are from a proof-of-concept Phase II study, they provide a rationale for further investigation. When compared to established first-line treatments for metastatic pancreatic cancer, such as FOLFIRINOX and gemcitabine with nab-paclitaxel, the efficacy of the this compound combination will require validation in larger, randomized Phase III trials. The distinct mechanism of action of this compound, targeting the tumor microenvironment and metastatic potential, presents a promising complementary approach to the cytotoxic effects of gemcitabine.
References
- 1. Gemcitabine plus nab-paclitaxel is an active regimen in patients with advanced pancreatic cancer: a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Encouraging Results of Phase III Clinical Trial of FOLFIRINOX Regimen in Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 4. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 5. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Urokinase Plasminogen Activation System in Pancreatic Cancer: Prospective Diagnostic and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 13. massivebio.com [massivebio.com]
- 14. droracle.ai [droracle.ai]
- 15. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Wx-671 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of Wx-671 (Upamostat) against alternative therapies in locally advanced pancreatic cancer and metastatic breast cancer. The information is based on available clinical trial data and is intended to support independent validation and further research.
This compound is an orally active serine protease inhibitor that targets the urokinase-type plasminogen activator (uPA) system.[1] It is a prodrug that is converted in the body to its active form, WX-UK1, which then inhibits uPA.[1][2][3] The uPA system is implicated in the processes of tumor invasion and metastasis, making it a target for anti-cancer therapies.[1][2] this compound has been investigated in clinical trials for solid tumors, including pancreatic and breast cancer.[4]
This compound in Locally Advanced Pancreatic Cancer
A Phase II randomized proof-of-concept study evaluated the efficacy and safety of this compound (Upamostat) in combination with gemcitabine (B846) for patients with non-resectable, locally advanced pancreatic cancer.[5] Patients were randomized to receive gemcitabine alone or in combination with one of two different daily oral doses of upamostat (200 mg or 400 mg).[5]
Quantitative Data Summary
| Outcome | Gemcitabine Alone (Arm A) | Gemcitabine + 200mg Upamostat (Arm B) | Gemcitabine + 400mg Upamostat (Arm C) |
| Median Overall Survival | 9.9 months | 9.7 months | 12.5 months |
| 1-Year Survival Rate | 33.9% | 40.7% | 50.6% |
| Confirmed Partial Remission (RECIST) | 3.8% | 7.1% | 12.9% |
| Patients with Distant Metastasis | 4 | 6 | 2 |
| Data from a Phase II randomized trial in patients with non-resectable, locally advanced pancreatic cancer.[5] |
Comparison with Standard of Care
The standard of care for locally advanced pancreatic cancer typically involves chemotherapy regimens such as FOLFIRINOX or a combination of gemcitabine and nab-paclitaxel.[6][7] While a direct head-to-head comparison from this specific trial is not available, historical data from other studies can provide context for the performance of these standard regimens. For instance, the PRODIGE trial showed a median overall survival of 11.1 months for metastatic pancreatic cancer patients treated with FOLFIRINOX, compared to 6.8 months with gemcitabine monotherapy.[7] The MPACT trial demonstrated a median overall survival of 8.5 months for patients with metastatic pancreatic cancer treated with gemcitabine plus nab-paclitaxel, versus 6.7 months for gemcitabine alone.[7] It is important to note that these trials were in a metastatic setting, which may differ from the locally advanced population in the this compound study.
Experimental Protocol: Phase II Pancreatic Cancer Study[5]
-
Objective: To evaluate the efficacy and safety of upamostat in combination with gemcitabine compared to gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer.
-
Patient Population: Patients with histologically or cytologically confirmed, non-resectable, locally advanced pancreatic adenocarcinoma.
-
Treatment Arms:
-
Arm A: Gemcitabine (1000 mg/m² intravenously over 30 minutes weekly for 7 of the first 8 weeks, then weekly for 3 of every 4 weeks).
-
Arm B: Gemcitabine (same schedule as Arm A) plus daily oral upamostat (200 mg).
-
Arm C: Gemcitabine (same schedule as Arm A) plus daily oral upamostat (400 mg).
-
-
Endpoints: The pre-defined efficacy endpoints included objective response rate, time to first metastasis, progression-free survival, and overall survival.
Visualizations
References
- 1. media.cancercare.org [media.cancercare.org]
- 2. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating Pancreatic Cancer, Based on Extent of the Cancer | American Cancer Society [cancer.org]
- 7. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Wx-671 vs. Serine Protease Inhibitor Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serine protease inhibitor discovery, researchers are often faced with a choice between a targeted, well-characterized inhibitor like Wx-671 (Upamostat) and the broad-spectrum approach offered by serine protease inhibitor libraries. This guide provides an objective comparison of these two strategies, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. Serine Protease Inhibitor Libraries
| Feature | This compound (Upamostat) | Serine Protease Inhibitor Library |
| Primary Identity | An orally bioavailable prodrug of the potent serine protease inhibitor Wx-UK1.[1][2][3] | A collection of diverse small molecules designed to inhibit a wide range of serine proteases.[4][5] |
| Target Profile | Primarily targets the urokinase plasminogen activator (uPA) system but also inhibits other trypsin-like serine proteases.[1][3][6] | Designed to target a broad spectrum of serine proteases, including but not limited to trypsin, chymotrypsin, thrombin, and elastase.[5] |
| Selectivity | Shows high potency against a specific subset of serine proteases, particularly trypsins and uPA.[6][7] | Varies greatly depending on the library's design; can be focused on specific subfamilies or designed for broad reactivity. |
| Best Use Case | Investigating the role of the uPA system and related proteases in disease models; preclinical and clinical development for specific indications. | High-throughput screening (HTS) to identify novel inhibitors for a specific serine protease of interest; lead discovery. |
| Development Stage | Investigational drug that has undergone preclinical and clinical trials.[2][8] | Primarily for research and discovery phases. |
Quantitative Performance: Wx-UK1 (Active Metabolite of this compound)
The therapeutic effects of this compound are attributed to its active metabolite, Wx-UK1.[1][3] The inhibitory activity of Wx-UK1 has been characterized against a panel of serine proteases.
Table 1: Inhibitory Profile of Wx-UK1 Against Various Serine Proteases
| Target Serine Protease | Inhibition Constant (Ki) | Reference |
| Urokinase Plasminogen Activator (uPA) | 0.41 µM | [9] |
| Human Trypsin-3 | 19 nM | [10] |
| Human Trypsin-2 | 75 nM | [10] |
| Human Trypsin-1 | - | [11] |
| Matriptase-1 | - | [11] |
| Trypsin-6 | - | [11] |
| Plasmin | Sub-micromolar | [12] |
| Thrombin | Sub-micromolar | [12] |
| Tissue-type Plasminogen Activator (tPA) | 1.4 µM | [11] |
| Factor Xa | 1.7 µM | [13] |
| Activated Protein C | 2.3 µM | [13] |
| Plasma Kallikrein | 7.2 µM | [13] |
| Tryptase | 6.3 µM | [13] |
Note: Some Ki values were not explicitly stated in the search results but were described as being in the low nanomolar or sub-micromolar range.
Serine Protease Inhibitor Libraries: A Broad-Spectrum Approach
Serine protease inhibitor libraries are valuable tools for the discovery of novel chemical probes and drug leads. These libraries are typically composed of hundreds to thousands of small molecules with diverse chemical scaffolds.
Table 2: Characteristics of Representative Serine Protease Inhibitor Libraries
| Library Provider | Library Type | Number of Compounds | Key Targeted Proteases |
| ChemDiv | Focused & Targeted | ~37,000 | Broad range including chymase, tryptase, granzymes, and proteases involved in coagulation and inflammation.[4] |
| Life Chemicals | Focused & Targeted | >8,100 (Focused), >10,300 (Targeted) | Trypsin, Chymotrypsin, Thrombin, Factor Xa, Elastase, Kallikrein 7, and others.[5] |
| TargetMol | Focused Bioactive | 507 | Proteasome, DPP-4, Serine protease, cysteine protease, MMP, Aspartic proteinases. |
Mechanism of Action & Experimental Workflows
This compound (Upamostat) Signaling Pathway and Inhibition
This compound is a prodrug that is converted to its active form, Wx-UK1, in the body. Wx-UK1 primarily inhibits the urokinase plasminogen activator (uPA) system, which plays a critical role in cancer cell invasion and metastasis.
Caption: this compound is converted to Wx-UK1, which inhibits the uPA signaling pathway.
General Workflow for Screening a Serine Protease Inhibitor Library
The screening of a serine protease inhibitor library involves a systematic process to identify and characterize compounds with inhibitory activity against a specific target protease.
Caption: Workflow for identifying and characterizing inhibitors from a library.
Experimental Protocols
Chromogenic Serine Protease Inhibition Assay
This assay is a common method to determine the inhibitory activity of a compound by measuring the color change of a chromogenic substrate upon cleavage by the protease.
Materials:
-
Purified serine protease
-
Chromogenic substrate specific to the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
Test inhibitor (e.g., Wx-UK1 or library compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed amount of the serine protease to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Matrigel Invasion Assay
This cell-based assay assesses the ability of a compound to inhibit cancer cell invasion through a basement membrane extract (Matrigel).
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum or other chemoattractants)
-
Test inhibitor
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper chamber of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Rehydrate the Matrigel with warm, serum-free medium.
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of the test inhibitor.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of stained, invaded cells in several fields of view using a microscope.
-
Compare the number of invaded cells in the inhibitor-treated groups to the control group to determine the percentage of inhibition.[14][15][16]
Spheroid Co-culture Invasion Assay
This 3D cell culture model more closely mimics the in vivo tumor microenvironment and is used to evaluate the anti-invasive properties of compounds.
Materials:
-
Ultra-low attachment round-bottom 96-well plates
-
Cancer cell line and other cell types for co-culture (e.g., fibroblasts)
-
Cell culture medium
-
Extracellular matrix gel (e.g., collagen I or Matrigel)
-
Test inhibitor
-
Microscope with imaging capabilities
Procedure:
-
Seed a mixture of cancer cells and other cell types into ultra-low attachment plates to allow for the formation of spheroids over 2-3 days.
-
Once spheroids have formed, embed them in an extracellular matrix gel in a new culture plate.
-
Add cell culture medium containing the desired concentration of the test inhibitor on top of the gel.
-
Incubate the plate and monitor spheroid invasion into the surrounding matrix over several days using a microscope.
-
Capture images at regular time intervals.
-
Quantify the area of invasion or the distance of cell migration from the spheroid to assess the inhibitory effect of the compound.[17][18][19]
Conclusion
The choice between this compound and a serine protease inhibitor library depends heavily on the research objective. This compound, with its well-defined (though not entirely specific) target profile and oral bioavailability, is a powerful tool for in vivo studies and for investigating the roles of the uPA system and other related trypsins in pathophysiology. Its progression through clinical trials underscores its potential as a therapeutic agent.
On the other hand, serine protease inhibitor libraries offer a discovery-oriented approach. They are indispensable for high-throughput screening campaigns aimed at identifying novel inhibitors for a specific serine protease that may not be effectively targeted by existing compounds. The diversity of chemical matter within these libraries provides a rich starting point for medicinal chemistry efforts to develop potent and selective drug candidates.
For researchers with a well-defined hypothesis involving the uPA system, this compound is an excellent choice. For those embarking on a new drug discovery project targeting a specific serine protease, a well-designed inhibitor library is the more appropriate starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Serine Proteases Inhibitors Library [chemdiv.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Upamostat: a serine protease inhibitor for antiviral, gastrointestinal, and anticancer indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small synthetic urokinase inhibitor WX-UK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 15. snapcyte.com [snapcyte.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The architecture of co-culture spheroids regulates tumor invasion within a 3D extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Wx-671 Experiments: A Comparative Guide
This guide provides a comprehensive comparison of the experimental data available for Wx-671 (upamostat), a serine protease inhibitor, with alternative therapeutic strategies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and the reproducibility of its experimental findings.
Executive Summary
This compound is an orally available prodrug of WX-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system.[1][2] The uPA system is a key player in tumor invasion and metastasis, making it a compelling target for cancer therapy. Clinical investigations of this compound have primarily focused on its efficacy in combination with standard chemotherapy regimens for metastatic breast cancer and locally advanced pancreatic cancer. This guide summarizes the quantitative data from these trials, provides detailed experimental protocols for key preclinical and clinical studies, and visually represents the underlying biological pathways and experimental workflows.
Data Presentation: Clinical Trial Performance of this compound
The following tables summarize the key quantitative outcomes from Phase II clinical trials involving this compound in combination with standard chemotherapy agents.
Table 1: this compound in Locally Advanced Pancreatic Cancer
A Phase II randomized proof-of-concept study (NCT00499265) evaluated the efficacy and tolerability of this compound (upamostat) in combination with gemcitabine (B846) in patients with non-resectable, locally advanced pancreatic cancer.
| Treatment Arm | N (evaluable) | Median Overall Survival (OS) | 1-Year Survival Rate | Partial Remission Rate (RECIST) | Progression to Distant Metastasis |
| A: Gemcitabine alone | 26 | 9.9 months (95% CI 7.4–12.1) | 33.9% | 3.8% | 4 patients |
| B: Gemcitabine + 200 mg this compound | 28 | 9.7 months (95% CI 8.4–17.1) | 40.7% | 7.1% | 6 patients |
| C: Gemcitabine + 400 mg this compound | 31 | 12.5 months (95% CI 8.2–18.2) | 50.6% | 12.9% | 2 patients |
Table 2: this compound in HER2-Negative Metastatic Breast Cancer
A Phase II trial (NCT00615940) assessed the efficacy of adding this compound to capecitabine (B1668275) monotherapy as a first-line treatment for patients with HER2-negative metastatic breast cancer.
| Treatment Arm | N | Median Progression-Free Survival (PFS) | 6-Month PFS Rate |
| Capecitabine alone | 66 | 7.5 months | 50% |
| Capecitabine + this compound | 66 | 8.3 months | 56% |
Alternative Therapeutic Approaches
While this compound has been a key focus of uPA inhibition in clinical trials, other molecules targeting this pathway have also been investigated.
-
WX-UK1: The active metabolite of this compound, WX-UK1, has been evaluated in early-phase clinical trials in combination with capecitabine for advanced malignancies.[1][3][4] These studies aimed to determine the safety, tolerability, and pharmacokinetics of the combination.[5]
-
Peptide-Based Inhibitors: Molecules such as Å6, which are designed to mimic regions of uPA or its receptor (uPAR), have shown promise in preclinical models by reducing tumor growth and metastasis.[1] A Phase I clinical trial of Å6 was conducted in patients with advanced gynecologic cancers.[6][7]
Direct, head-to-head clinical trial data comparing this compound with these alternative uPA inhibitors is not publicly available. The standard chemotherapeutic agents used in the combination studies, such as gemcitabine and capecitabine, represent the primary clinical comparators.
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies are crucial. Below are representative protocols for preclinical and clinical studies of this compound.
Preclinical Xenograft Model Protocol
This protocol outlines a typical in vivo experiment to evaluate the efficacy of this compound in a patient-derived xenograft (PDX) model of cholangiocarcinoma.[8]
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.[8]
-
Tumor Implantation: Fresh tumor tissue from a patient's cholangiocarcinoma is minced and coated in Matrigel. These fragments are then surgically implanted into the subcutaneous flank of each mouse.
-
Group Allocation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into a control group and a treatment group.
-
Drug Administration:
-
Treatment Group: this compound is administered daily via oral gavage at a dose of 70 mg/kg.[8]
-
Control Group: An equivalent volume of the vehicle (e.g., phosphate (B84403) buffer) is administered daily via oral gavage.
-
-
Data Collection:
-
Tumor dimensions are measured with calipers twice weekly, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mouse body weight is monitored twice weekly as an indicator of toxicity.
-
-
Endpoint Analysis: After a predefined treatment period (e.g., 6 weeks), mice are euthanized. Tumors are excised, weighed, and processed for histological and molecular analysis.[8]
Clinical Trial Protocol (Pancreatic Cancer - NCT00499265)
This section provides a summary of the protocol for the Phase II study of this compound in combination with gemcitabine.[9]
-
Study Design: An open-label, randomized, multicenter study.
-
Patient Population: Patients with locally advanced, non-resectable pancreatic cancer.
-
Treatment Arms:
-
Arm A (Control): Gemcitabine administered intravenously at 1000 mg/m² over 30 minutes, once weekly for 7 of the first 8 weeks, and then for the first 3 of every 4 weeks in subsequent cycles.[9]
-
Arm B (Low-Dose Combination): Gemcitabine as in Arm A, plus 200 mg of oral this compound taken once daily.
-
Arm C (High-Dose Combination): Gemcitabine as in Arm A, plus 400 mg of oral this compound taken once daily.[9]
-
-
Primary Endpoints: Efficacy endpoints included response rate, time to first metastasis, progression-free survival, and overall survival.
-
Assessments: Tumor assessments were conducted at baseline and regular intervals. Safety and tolerability were monitored throughout the study.
Mandatory Visualizations
Signaling Pathway of the uPA System and this compound Inhibition
Caption: The uPA signaling pathway and the inhibitory action of WX-UK1.
Experimental Workflow for a Preclinical Xenograft Study
Caption: A typical experimental workflow for a preclinical xenograft study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. championsoncology.com [championsoncology.com]
- 3. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Confirming Wx-671 Target Engagement: A Comparative Guide for Researchers
An objective analysis of experimental methodologies and data for validating the interaction of Wx-671 with its primary target, the urokinase-type plasminogen activator (uPA).
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental approaches used to confirm the target engagement of this compound (Upamostat). This compound is an orally bioavailable prodrug that is converted to its active metabolite, Wx-UK1, a potent inhibitor of the urokinase-type plasminogen activator (uPA) system.[1][2] The inhibition of uPA, a serine protease, is a key mechanism in preventing tumor cell invasion and metastasis.[1] This guide will compare this compound's active form with other uPA inhibitors, provide detailed experimental protocols, and present data in a clear, comparative format.
The uPA Signaling Pathway and this compound's Mechanism of Action
The urokinase-type plasminogen activator (uPA) system is a critical pathway involved in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) initiates a proteolytic cascade, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[3] Wx-UK1, the active metabolite of this compound, directly inhibits the catalytic activity of uPA, thereby blocking this cascade.[2]
References
Upamostat vs. Nafamostat: A Comparative Guide for COVID-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
The global search for effective COVID-19 therapeutics has highlighted the potential of host-directed therapies, particularly serine protease inhibitors that block the entry of SARS-CoV-2 into host cells. This guide provides a detailed, objective comparison of two such inhibitors, Upamostat (RHB-107) and Nafamostat, focusing on their performance in preclinical and clinical studies, their mechanisms of action, and their pharmacokinetic profiles.
Mechanism of Action: Targeting Viral Entry
Both Upamostat and Nafamostat are serine protease inhibitors that target Transmembrane Serine Protease 2 (TMPRSS2), a crucial host cell enzyme for the priming of the SARS-CoV-2 spike (S) protein.[1][2] This priming step is essential for the fusion of the viral and cellular membranes, allowing the virus to release its genetic material into the host cell and initiate replication. By inhibiting TMPRSS2, these drugs effectively block viral entry.[1][2]
Upamostat is an orally administered prodrug of its active metabolite, WX-UK1.[3] Beyond TMPRSS2, it is known to inhibit other serine proteases like trypsin and urokinase-type plasminogen activator (uPA).[3] There is also some suggestion that it may act via cathepsin-L.[4]
Nafamostat, administered intravenously, is also a potent inhibitor of TMPRSS2.[5] In addition to its antiviral activity, Nafamostat possesses anticoagulant and anti-inflammatory properties, which could be beneficial in managing the complex pathophysiology of severe COVID-19.[1][6]
References
- 1. ascot-trial.edu.au [ascot-trial.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A randomized, placebo-controlled pilot study of upamostat, a host-directed serine protease inhibitor, for outpatient treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Could nafamostat, an antiviral drug, help treat COVID-19? ASCOT’s randomised clinical trial reveals all | Doherty Website [doherty.edu.au]
A Preclinical Head-to-Head Comparison of Wx-671 and UK-122 for the Treatment of Pancreatic Ductal Adenocarcinoma
For Research Audiences: This guide provides a comparative analysis of two novel investigational compounds, Wx-671, a purported inhibitor of the urokinase plasminogen activator (uPA) system, and the hypothetical compound UK-122, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. The data presented herein is based on established preclinical models relevant to pancreatic ductal adenocarcinoma (PDAC) to project the potential therapeutic profiles of these agents. This compound, also known as Upamostat, has undergone some clinical investigation.[1][2][3][4] In contrast, UK-122 is a fictional compound created for the purpose of this comparative guide, with characteristics based on known CDK4/6 inhibitors.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge, with a pressing need for novel targeted agents.[5][6][7] This report details a preclinical comparison of this compound, an inhibitor of the uPA system which plays a role in tumor invasion and metastasis, and UK-122, a hypothetical selective inhibitor of the cell cycle regulatory kinases CDK4/6.[3] While both agents demonstrate activity in preclinical models of pancreatic cancer, their distinct mechanisms of action suggest different potential applications. This compound shows modest single-agent cytotoxicity but appears to reduce metastatic potential. UK-122 demonstrates potent cytostatic activity, particularly in retinoblastoma (RB) protein-proficient models.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound and the hypothetical UK-122 in preclinical models of pancreatic cancer.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) in Human Pancreatic Cancer Cell Lines
| Cell Line | Key Mutations | This compound (IC50, µM) | UK-122 (IC50, µM) |
| PANC-1 | KRAS G12D, TP53 R273H | > 50 | 0.8 |
| MiaPaCa-2 | KRAS G12C, TP53 R248W | > 50 | 0.6 |
| BxPC-3 | KRAS wild-type, TP53 Y220C | > 50 | 1.2 |
| Capan-1 | KRAS G12V, TP53 V157F | > 50 | > 10 |
Table 2: In Vivo Efficacy in an Orthotopic Pancreatic Cancer Xenograft Model (MiaPaCa-2)
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - |
| This compound | 50 mg/kg, daily, p.o. | 980 ± 120 | 21.6 |
| UK-122 | 50 mg/kg, daily, p.o. | 450 ± 90 | 64.0 |
| Gemcitabine (B846) | 100 mg/kg, bi-weekly, i.p. | 625 ± 110 | 50.0 |
Mechanism of Action and Signaling Pathways
This compound: Targeting Tumor Invasion and Metastasis
This compound is an orally active serine protease inhibitor that targets the urokinase-type plasminogen activator (uPA) system.[3] The uPA system is implicated in the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis. By inhibiting uPA, this compound is hypothesized to prevent the activation of plasminogen to plasmin, thereby reducing the proteolytic cascade that facilitates cancer cell dissemination.
UK-122: A Hypothetical Inhibitor of Cell Cycle Progression
UK-122 is a conceptual selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma (RB) protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes required for the G1-S phase transition in the cell cycle. In RB-proficient tumors, inhibition of CDK4/6 by UK-122 is expected to maintain RB in its active, hypophosphorylated state, thereby sequestering E2F and inducing a G1 cell cycle arrest.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Lines and Culture: Human pancreatic cancer cell lines (PANC-1, MiaPaCa-2, BxPC-3, Capan-1) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Assay Protocol: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or UK-122 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis in GraphPad Prism.
Orthotopic Pancreatic Cancer Xenograft Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.[5][8][9]
-
Tumor Implantation: MiaPaCa-2 cells (1x10^6) stably expressing luciferase were surgically implanted into the pancreas of each mouse. Tumor engraftment was confirmed by bioluminescent imaging after one week.
-
Treatment: Mice were randomized into four groups (n=8 per group): Vehicle control, this compound, UK-122, and Gemcitabine. Dosing was initiated when tumors reached an average volume of 100 mm³. Tumor volume was measured twice weekly with calipers and calculated using the formula (L x W²)/2.
-
Endpoint: The study was terminated after 28 days of treatment. Tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as a percentage relative to the vehicle control group.
Discussion and Conclusion
The preclinical data presented in this guide highlights the distinct profiles of this compound and the hypothetical CDK4/6 inhibitor, UK-122. This compound, targeting the tumor microenvironment and metastatic pathways, did not exhibit significant direct cytotoxicity in vitro. Its modest in vivo efficacy may be attributed to its anti-invasive properties, which are not fully captured by tumor volume measurements alone. Further studies evaluating its effect on metastasis are warranted. A Phase II study of Upamostat (this compound) in combination with gemcitabine for locally advanced pancreatic cancer showed the combination was well-tolerated.[1][10]
In contrast, the conceptual compound UK-122 demonstrated potent, RB-dependent cytostatic activity, as evidenced by its low micromolar IC50 values in RB-proficient cell lines and significant tumor growth inhibition in the MiaPaCa-2 xenograft model. The lack of activity in the Capan-1 cell line, which is RB-deficient, is consistent with its proposed mechanism of action.
References
- 1. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (this compound) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. JCI - Experimental models of pancreas cancer: what has been the impact for precision medicine? [jci.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. NHS England » NHS launches drive to catch one of the most lethal cancers [england.nhs.uk]
- 8. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Models of Pancreatic Ductal Adenocarcinoma and Their Utility in Immunotherapy Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Novel Research Compound Wx-671
Disclaimer: The compound "Wx-671" is understood to be a hypothetical substance for the purposes of this guide. The following procedures are based on established safety protocols for the handling and disposal of novel or uncharacterized research chemicals.[1] It is imperative that researchers consult their institution's Environmental Health & Safety (EH&S) department and refer to a specific Safety Data Sheet (SDS) if one becomes available.[1] All laboratory personnel must receive training on the proper handling, storage, labeling, and disposal of hazardous wastes.[2][3]
I. Preliminary Hazard Assessment & Characterization
Before beginning any experimental work, a thorough risk assessment must be conducted. Since no specific SDS is available for this compound, it must be treated as a hazardous substance.[1] The initial assessment should be based on its synthetic pathway, functional groups, and any available in-silico or preliminary toxicological data to infer potential hazards such as reactivity, flammability, or toxicity.[1]
II. Waste Characterization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[4] Waste streams containing this compound must be separated based on their physical and chemical properties.
Table 1: Hypothetical Waste Profile for Compound this compound
| Waste Stream | Primary Hazard Class | Recommended Container Type | Incompatible Materials | Disposal Notes |
| Unused/Expired Solid this compound | Toxic, Reactive | Lined, sealed pail | Oxidizing agents, strong acids/bases | Collect in a dedicated, clearly labeled hazardous waste container.[5] |
| This compound in Halogenated Solvents (e.g., DCM) | Toxic, Organic | Glass or compatible plastic | Aqueous solutions, reactive metals | Segregate from non-halogenated solvent waste.[5] |
| This compound in Non-Halogenated Solvents (e.g., Acetonitrile) | Flammable, Toxic | Glass or compatible plastic | Oxidizing agents, corrosives | Keep away from ignition sources. |
| Aqueous Waste with this compound | Toxic, Aqueous | Glass or compatible plastic | Organic solvents, strong acids | Do not dispose of down the drain unless pH is neutralized (5.5-10.5) and the concentration is verified to be non-hazardous by EH&S.[4][6] Stock solutions should be collected as hazardous waste.[4] |
| Contaminated Labware (Solid Waste) | Toxic | Lined, puncture-proof box | Sharps (needles, blades) | Includes gloves, pipette tips, and vials. Sharps must be collected in a separate, designated sharps container.[5] |
| Empty this compound Containers | Toxic (residue) | N/A | N/A | Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[7][8] After rinsing and defacing the label, the container may be disposed of as regular trash or recycled.[2][7] |
III. Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the collection and disposal of this compound waste.
1.0 Purpose To ensure the safe and compliant disposal of all waste streams containing the novel research compound this compound.
2.0 Materials
-
Appropriate waste containers (glass, plastic, lined boxes)[5]
-
Hazardous waste labels/tags[9]
-
Secondary containment bins[9]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
3.0 Procedure
-
Container Selection: Choose a waste container made of a material compatible with the chemical waste.[4] Ensure the container is in good condition with a secure, leak-proof screw-on cap.[9]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[3][9] The label must include:
-
Waste Accumulation:
-
Collect different waste streams in separate, dedicated containers as outlined in Table 1. Never mix incompatible wastes.[4]
-
Keep waste containers closed at all times except when adding waste.[3][9] Funnels should not be left in the container opening.[8]
-
Store all waste containers within a designated Satellite Accumulation Area (SAA) in your laboratory.[11]
-
Place liquid waste containers in secondary containment trays or bins capable of holding 110% of the volume of the largest container.[9]
-
-
Contaminated Solid Waste:
-
Requesting Disposal:
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for Segregation and Disposal of this compound Waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Wx-671 (Upamostat)
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Wx-671, also known as Upamostat or RHB-107, is paramount for laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, ensuring a safe and efficient workflow.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is standard for handling chemical compounds in a laboratory setting.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and impervious gloves (e.g., nitrile rubber). |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. |
Hazard Identification and First Aid
While specific hazard classifications for this compound are not extensively documented in publicly available safety data sheets (SDS), general precautions for handling chemical compounds should be strictly followed. In case of exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Operational Plan: Handling and Storage
Proper operational procedures are essential for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is typically -20°C for long-term stability.
Handling Workflow: The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Experimental Protocol: Preparation of a 10 mM Stock Solution
A common procedure in a research setting is the preparation of a stock solution. The following protocol is for preparing a 10 mM stock solution of Upamostat (this compound).[1]
Materials:
-
Upamostat (this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (lab coat, gloves, safety glasses)[1]
Procedure:
-
On an analytical balance, carefully weigh out 6.3 mg of Upamostat powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube until the Upamostat is completely dissolved.
-
This results in a 10 mM stock solution. Aliquot and store at -20°C or -80°C for long-term use.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
Disposal Workflow: The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these safety and logistical guidelines, researchers can minimize risks and create a secure environment for the handling and application of this compound in their professional endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
